4-Butoxy-3-chlorophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-butoxy-3-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKJNAVCTPBFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409524 | |
| Record name | 4-Butoxy-3-chlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-55-9 | |
| Record name | 4-Butoxy-3-chlorophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxy-3-chlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-Butoxy-3-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-Butoxy-3-chlorophenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to the limited availability of a specific, published experimental protocol for this compound, this document outlines a proposed synthetic route based on well-established methodologies for analogous arylboronic acids.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 480438-55-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄BClO₃ | [1] |
| Molecular Weight | 228.48 g/mol | [1] |
| Melting Point | 147-151 °C | [4] |
| Appearance | White to off-white solid (Predicted) | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO (Predicted) |
Proposed Synthesis Workflow
The proposed synthesis of this compound involves a two-step process, beginning with the preparation of the Grignard reagent precursor, 1-bromo-4-butoxy-2-chlorobenzene, followed by the formation of the boronic acid via a Grignard reaction with a trialkyl borate.
Experimental Protocols
The following are proposed experimental protocols for the synthesis of this compound. These procedures are based on standard organic chemistry techniques for similar transformations and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of 1-Bromo-4-butoxy-2-chlorobenzene (Precursor)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2-chloro-4-hydroxybenzene (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone.
-
Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 1-bromo-4-butoxy-2-chlorobenzene.
Synthesis of this compound
-
Grignard Reagent Formation:
-
Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of 1-bromo-4-butoxy-2-chlorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation and Hydrolysis:
-
In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the freshly prepared Grignard reagent to the triisopropyl borate solution via cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.
-
-
Work-up and Purification:
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture such as hexane/ethyl acetate) to yield this compound as a solid.
-
Characterization Data (Predicted)
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.9 (d, 1H, Ar-H), 7.6-7.7 (dd, 1H, Ar-H), 6.9-7.0 (d, 1H, Ar-H), 4.1-4.2 (t, 2H, -OCH₂-), 1.8-1.9 (m, 2H, -CH₂-), 1.5-1.6 (m, 2H, -CH₂-), 0.9-1.0 (t, 3H, -CH₃), 5.0-6.0 (br s, 2H, B(OH)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (Ar-C-O), ~135 (Ar-C), ~132 (Ar-C), ~130 (Ar-C-B), ~125 (Ar-C-Cl), ~115 (Ar-C), ~70 (-OCH₂-), ~31 (-CH₂-), ~19 (-CH₂-), ~14 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3300-3200 (br, O-H stretch of B(OH)₂), ~2960-2870 (C-H stretch, alkyl), ~1600, ~1480 (C=C stretch, aromatic), ~1350 (B-O stretch), ~1250 (C-O stretch, ether), ~820 (C-H bend, aromatic), ~700 (C-Cl stretch) |
| Mass Spectrometry (ESI-MS) | m/z: 228.07 [M]⁺, 211.07 [M-OH]⁺, 172.03 [M-C₄H₉O]⁺ |
Safety Information
-
General Handling: Handle all chemicals with care. Avoid inhalation, ingestion, and contact with skin and eyes.
-
Arylboronic Acids: Arylboronic acids are generally considered to be of low toxicity, but they can be irritating to the eyes, respiratory system, and skin.
-
Grignard Reagents: Grignard reagents are highly reactive and flammable. They react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere.
-
Solvents: The solvents used in this synthesis (acetone, THF, ethyl acetate, hexane) are flammable. Work in a well-ventilated area away from ignition sources.
This technical guide provides a framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the proposed procedures based on their specific laboratory conditions and available analytical instrumentation.
References
An In-depth Technical Guide to 4-Butoxy-3-chlorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxy-3-chlorophenylboronic acid is a synthetic organoboron compound that holds significant promise in the fields of medicinal chemistry and materials science. As a derivative of phenylboronic acid, it serves as a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex biaryl structures that are prevalent in many pharmaceutical agents. The unique electronic and structural properties conferred by the butoxy and chloro substituents on the phenyl ring make this compound a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of target molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug development.
Core Chemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and application in various chemical transformations. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BClO₃ | [1] |
| Molecular Weight | 228.48 g/mol | [1] |
| CAS Number | 480438-55-9 | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | 101-105 °C | [2] |
| Boiling Point | Not available (decomposes) | Inferred from similar compounds |
| Solubility | Slightly soluble in water; soluble in polar organic solvents such as DMSO and methanol. | Inferred from 4-chlorophenylboronic acid |
Spectroscopic Data (Predicted)
¹H NMR (Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the butoxy group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Ar-H ortho to B(OH)₂ |
| ~7.5 | dd | 1H | Ar-H meta to B(OH)₂ and ortho to Cl |
| ~7.0 | d | 1H | Ar-H ortho to OBu |
| ~4.1 | t | 2H | -OCH₂- |
| ~1.8 | m | 2H | -OCH₂CH₂- |
| ~1.5 | m | 2H | -CH₂CH₃ |
| ~1.0 | t | 3H | -CH₃ |
¹³C NMR (Nuclear Magnetic Resonance)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~160 | Ar-C-OBu |
| ~135-140 | Ar-C-B(OH)₂ |
| ~130-135 | Ar-C-H |
| ~125-130 | Ar-C-Cl |
| ~115-120 | Ar-C-H |
| ~70 | -OCH₂- |
| ~30 | -OCH₂CH₂- |
| ~20 | -CH₂CH₃ |
| ~14 | -CH₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy
The infrared spectrum will display characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid, H-bonded) |
| 3000-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~3100 | Weak-Medium | C-H stretch (aromatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Medium | C-Cl stretch |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.
Reaction Scheme:
1-Butoxy-2-chloro-4-bromobenzene + Mg → (4-Butoxy-3-chlorophenyl)magnesium bromide (4-Butoxy-3-chlorophenyl)magnesium bromide + B(OR)₃ → Intermediate + H₃O⁺ → this compound
Detailed Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Initiate the reaction by adding a small crystal of iodine. Add a solution of 1-butoxy-2-chloro-4-bromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction mixture is typically heated gently to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium and the formation of a cloudy solution.
-
Borylation: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. To this solution, add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by slowly adding it to a stirred mixture of ice and dilute hydrochloric acid.
-
Workup and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of hexanes and ethyl acetate).
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in Suzuki-Miyaura reactions to form biaryl compounds.
General Protocol:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Applications in Drug Development
Phenylboronic acids and their derivatives are of significant interest in drug discovery due to their unique ability to form reversible covalent bonds with diols. This property is exploited in the design of enzyme inhibitors and targeted drug delivery systems.
Enzyme Inhibition
Boronic acids are well-established inhibitors of serine proteases, a class of enzymes implicated in a wide range of diseases, including bacterial infections, cancer, and inflammatory disorders. The boron atom acts as a Lewis acid, accepting a lone pair of electrons from the catalytic serine residue in the enzyme's active site to form a stable tetrahedral intermediate. This mimics the transition state of peptide bond hydrolysis, thereby inhibiting the enzyme's activity.[3][4] Substituted phenylboronic acids, such as the title compound, can be designed to enhance binding affinity and selectivity for specific proteases. For example, they are potent inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin and cephalosporin antibiotics.[3]
Targeted Drug Delivery
The surface of many cancer cells is characterized by an over-expression of sialic acid residues, which are cis-diol-containing carbohydrates. Phenylboronic acids can selectively bind to these sialic acid moieties, providing a mechanism for the targeted delivery of cytotoxic agents to cancer cells while minimizing off-target toxicity to healthy tissues.[5][6] The butoxy and chloro groups on this compound can be further functionalized to attach chemotherapeutic drugs, creating a targeted drug delivery system.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its utility in the Suzuki-Miyaura coupling reaction allows for the efficient synthesis of complex molecular architectures, while its inherent ability to interact with biological targets makes it a promising scaffold for the design of novel therapeutics. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this compound, facilitating its effective application in the advancement of medicinal chemistry and pharmaceutical sciences.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 480438-55-9 [chemicalbook.com]
- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of 4-Butoxy-3-chlorophenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxy-3-chlorophenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its utility primarily stems from the presence of a boronic acid moiety, which is a versatile functional group for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The substituted phenyl ring allows for the introduction of specific steric and electronic properties into target molecules, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
This technical guide provides a summary of available spectroscopic data for structurally related compounds, a plausible synthetic protocol, and key reaction pathways involving arylboronic acids. Due to the limited availability of direct experimental data for this compound, representative data from analogous compounds, 4-methoxyphenylboronic acid and 3-chlorophenylboronic acid, are presented.
Spectroscopic Data (Representative)
Quantitative spectroscopic data for compounds structurally analogous to this compound are summarized below. These data provide an expected range for the spectroscopic characteristics of the target molecule.
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3-Chlorophenylboronic acid | DMSO-d₆ | 8.16 (s, broad, 2H, B(OH)₂), 7.79 (d, J = 8.3 Hz, 2H), 7.39 (d, J = 8.3 Hz, 2H)[1] |
| 4-Methoxyphenylboronic acid | DMSO-d₆ | 7.89 (s, 2H), 7.72 (d, J=8.4 Hz, 2H), 6.89 (d, J=8.4 Hz, 2H), 3.76 (s, 3H)[2] |
¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Phenylboronic acid | CDCl₃ | 135.2, 132.8, 128.2, 127.8[3] |
| 4-Methoxyphenylboronic acid | Not Specified | 161.9, 136.9, 113.6, 55.2[2] |
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| This compound | C₁₀H₁₄BClO₃ | 228.48 | 228.0724522 |
| 3-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.37 | 156.014937[4] |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 152.0644743[2] |
Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) |
| 4-Vinylphenylboronic acid (representative) | ~3300 (O-H stretch, broad), ~1600 (C=C stretch, aromatic), ~1350 (B-O stretch), ~1090 (B-C stretch), ~750 (C-H bend, aromatic)[5] |
| 4-Methoxyphenylboronic acid | ~3300 (O-H stretch, broad), ~2950 (C-H stretch), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch), ~1050 (B-O stretch)[2] |
Experimental Protocols
Plausible Synthesis of this compound
This protocol is a generalized procedure and may require optimization for the specific substrate.
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 1-bromo-4-butoxy-3-chlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated (as evidenced by a color change and/or gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation and Hydrolysis
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with 2M hydrochloric acid to a pH of ~2.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of ether and hexanes).
Mandatory Visualizations
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9][10][11][12]
References
- 1. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR spectrum [chemicalbook.com]
- 2. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
Technical Guide: 1H NMR Spectrum of 4-Butoxy-3-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Butoxy-3-chlorophenylboronic acid. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes data from analogous compounds and established NMR principles to offer a comprehensive interpretation for research and development applications.
Predicted 1H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration for the protons of this compound. These predictions are based on the analysis of substituent effects (butoxy, chloro, and boronic acid groups) on the aromatic ring and known values for the butoxy chain.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 7.9 - 8.1 | d | J ≈ 2.0 | 1H |
| H-5 | 7.0 - 7.2 | d | J ≈ 8.5 | 1H |
| H-6 | 7.7 - 7.9 | dd | J ≈ 8.5, 2.0 | 1H |
| -OCH₂- | 4.0 - 4.2 | t | J ≈ 6.5 | 2H |
| -CH₂- | 1.7 - 1.9 | sextet | J ≈ 7.0 | 2H |
| -CH₂- | 1.4 - 1.6 | sextet | J ≈ 7.5 | 2H |
| -CH₃ | 0.9 - 1.1 | t | J ≈ 7.5 | 3H |
| B(OH)₂ | 5.0 - 6.0 | br s | - | 2H |
Note: The chemical shift of the boronic acid protons (B(OH)₂) can be broad and its position is highly dependent on the solvent, concentration, and water content.
Experimental Protocol
This section outlines a standard protocol for the acquisition of a 1H NMR spectrum for this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the labile boronic acid protons.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Structural and Coupling Relationships
The following diagram illustrates the structure of this compound and the expected spin-spin coupling interactions between the aromatic protons.
Caption: Structure of this compound and key proton couplings.
An In-depth Technical Guide to the Solubility and Stability of 4-Butoxy-3-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific solubility and stability of 4-Butoxy-3-chlorophenylboronic acid is limited. This guide provides a comprehensive framework of standard methodologies and illustrative data from structurally similar compounds to enable researchers to effectively determine these critical parameters.
Executive Summary
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting solubility and stability studies.
| Property | Value | Source |
| CAS Number | 480438-55-9 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₀H₁₄BClO₃ | Chemical Supplier Catalogs |
| Molecular Weight | 228.48 g/mol | PubChem |
| Appearance | White to off-white solid (Typical) | General knowledge |
| Melting Point | Not reported | - |
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its use in reactions and for its purification. The general principle of "like dissolves like" provides a preliminary guide; polar solvents are likely to be more effective for this polar molecule. However, empirical determination is necessary for quantitative understanding.
Illustrative Solubility Data of Analogous Compounds
In the absence of specific data for this compound, the following table summarizes the solubility of isobutoxyphenylboronic acid isomers in various organic solvents. This data can serve as a useful proxy for estimating the solubility behavior of the target compound.
| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid (Mole Fraction, x) | m-Isobutoxyphenylboronic Acid (Mole Fraction, x) | p-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.105 | |
| Dipropyl Ether | 293.15 | 0.025 | 0.005 | 0.004 |
| 303.15 | 0.040 | 0.009 | 0.007 | |
| 313.15 | 0.062 | 0.015 | 0.012 | |
| 323.15 | 0.095 | 0.025 | 0.020 | |
| Methylcyclohexane | 293.15 | 0.001 | < 0.001 | < 0.001 |
| 303.15 | 0.002 | < 0.001 | < 0.001 | |
| 313.15 | 0.003 | 0.001 | < 0.001 | |
| 323.15 | 0.005 | 0.002 | 0.001 |
Data sourced from studies on isobutoxyphenylboronic acids.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene, dichloromethane)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Experimental workflow for solubility determination.
Stability Profile
The stability of this compound is a critical factor influencing its shelf-life and its compatibility with various reaction conditions. Phenylboronic acids are known to be susceptible to degradation via oxidation and protodeboronation, particularly under basic conditions.[1][2] They can also undergo dehydration to form cyclic boroxines.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
Procedure:
-
Acidic Hydrolysis:
-
Dissolve the compound in a suitable solvent and add HCl to achieve a final concentration of 0.1 N.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve the compound in a suitable solvent and add NaOH to achieve a final concentration of 0.1 N.
-
Incubate the solution at room temperature.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add H₂O₂ (e.g., 3%).
-
Incubate the solution at room temperature.
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 60 °C, 80 °C).
-
Analyze the solid at specified time intervals.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples after exposure.
-
Analysis:
-
Use a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
A PDA detector can help in assessing the peak purity, while an MS detector can aid in the identification of degradation products.
Logical diagram of forced degradation studies.
Long-Term Stability Testing
Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life of the compound.
Objective: To evaluate the stability of this compound under defined long-term storage conditions.
Protocol:
-
Storage Conditions: Store samples of the compound in well-closed containers at controlled room temperature (e.g., 25 °C / 60% RH) and refrigerated conditions (e.g., 5 °C).
-
Testing Frequency: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analytical Tests: At each time point, perform a suite of tests including:
-
Appearance
-
Assay (by HPLC)
-
Related substances (by HPLC)
-
Water content (by Karl Fischer titration)
-
Conclusion
While specific experimental data for this compound is not extensively documented in public literature, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols for solubility and stability testing outlined herein, researchers and drug development professionals can generate the necessary data to ensure the quality, efficacy, and safety of their processes and products. The illustrative data from analogous compounds offers a valuable starting point for experimental design and for anticipating the behavior of this important synthetic building block. It is recommended that these studies be conducted to fully understand the properties of this compound for its intended applications.
References
An In-depth Technical Guide on the Prospective Crystal Structure of 4-Butoxy-3-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, the specific crystal structure of 4-Butoxy-3-chlorophenylboronic acid has not been publicly reported. This guide, therefore, presents a prospective analysis, detailing the established methodologies and expected structural characteristics based on the analysis of analogous phenylboronic acid derivatives. This document serves as a comprehensive framework for researchers seeking to determine and understand the crystal structure of this compound.
Introduction
Phenylboronic acids are a class of compounds of significant interest in medicinal chemistry and materials science, primarily due to their versatile reactivity in cross-coupling reactions and their ability to form reversible covalent bonds with diols, a feature exploited in carbohydrate sensing and drug delivery. The three-dimensional arrangement of atoms within a crystal lattice is crucial for understanding a molecule's physicochemical properties, including solubility, stability, and intermolecular interactions, which in turn influence its biological activity and formulation characteristics.
This technical guide provides a detailed overview of the anticipated molecular and crystal structure of this compound. While specific experimental data for this compound is not available, this document outlines a robust, hypothetical experimental protocol for its crystallographic analysis, based on established procedures for similar molecules.
Molecular Profile of this compound
A summary of the known physicochemical properties of this compound is presented below. This data is compiled from publicly available chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 480438-55-9 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₄BClO₃ | [1][3][4] |
| Molecular Weight | 228.48 g/mol | [1][3] |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)B(O)O)Cl | [1] |
| InChIKey | AOKJNAVCTPBFPJ-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥95% | [1][5] |
| Physical State | Solid (Predicted) |
Proposed Experimental Protocol for Crystal Structure Determination
The following protocol details a comprehensive methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound, adapted from established procedures for similar boronic acids.[6][7][8]
Synthesis
A plausible synthetic route to this compound would involve the lithiation of a suitable precursor, such as 1-bromo-4-butoxy-3-chlorobenzene, followed by reaction with a borate ester and subsequent acidic hydrolysis.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a commonly successful technique for phenylboronic acids.
-
Solvent Screening: A range of solvents of varying polarity should be screened. A good starting point would be solvents in which the compound has moderate solubility, such as ethanol, methanol, acetone, or mixtures with water.
-
Procedure:
-
Dissolve a small amount of purified this compound in a selected solvent or solvent mixture at a slightly elevated temperature to ensure complete dissolution.
-
Filter the solution while warm to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial, loosely capped or covered with perforated film to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
-
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
-
Visualizations
Molecular Structure
The following diagram illustrates the 2D chemical structure of this compound.
References
- 1. (4-Butoxy-3-chlorophenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. This compound | 480438-55-9 [chemicalbook.com]
- 3. 480438-55-9|(4-Butoxy-3-chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. This compound, CasNo.480438-55-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. sites.pitt.edu [sites.pitt.edu]
- 8. mdpi.com [mdpi.com]
Commercial Availability of 4-Butoxy-3-chlorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 4-Butoxy-3-chlorophenylboronic acid (CAS No. 480438-55-9), a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document outlines commercially available sources, provides typical quantitative data, and details a general experimental protocol for its use in Suzuki-Miyaura coupling reactions.
Physicochemical Properties
| Property | Value |
| CAS Number | 480438-55-9 |
| Molecular Formula | C₁₀H₁₄BClO₃ |
| Molecular Weight | 228.48 g/mol |
| Appearance | Off-white to white powder or crystalline solid |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
Commercial Suppliers and Availability
This compound is available from a range of chemical suppliers. The following tables summarize the available quantitative data from several key vendors. Please note that pricing and lead times are subject to change and should be confirmed directly with the supplier.
Supplier Information and Purity
| Supplier | Purity |
| Santa Cruz Biotechnology | Inquire |
| AbacipharmTech | >95% |
| BLD Pharm | Inquire |
| Weifang Yangxu Group | 99% |
Pricing and Availability
| Supplier | Quantity | Price (USD) | Lead Time |
| AbacipharmTech | 25 g | $328.43 | 1 week |
| Orion Cientific (Laibo Chem) | 250 mg | Inquire | Inquire |
Note: Many suppliers offer custom synthesis and bulk quantities upon request. It is advisable to contact them directly for specific needs.
Experimental Protocols
A plausible synthetic route is outlined below:
General Protocol for Suzuki-Miyaura Coupling
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A general procedure is as follows:
Materials:
-
Aryl halide (or triflate) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Applications
Phenylboronic acids are crucial in medicinal chemistry for the synthesis of compounds that can modulate various signaling pathways. For instance, biaryl structures formed via Suzuki coupling are common motifs in kinase inhibitors, which target signaling pathways implicated in cancer and inflammatory diseases.
Theoretical Examination of 4-Butoxy-3-chlorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the theoretical and practical aspects of 4-Butoxy-3-chlorophenylboronic acid, a halogenated arylboronic acid with potential applications in organic synthesis and medicinal chemistry. While comprehensive theoretical studies on this specific molecule are not extensively available in public literature, this document compiles existing physicochemical data and outlines generalized experimental protocols based on established methods for analogous compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of substituted phenylboronic acids.
Introduction
Phenylboronic acids and their derivatives are a cornerstone of modern organic chemistry, most notably for their crucial role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including biaryls, which are common motifs in pharmaceuticals and functional materials. The substituent pattern on the phenyl ring significantly influences the reactivity and physicochemical properties of the boronic acid. The subject of this guide, this compound, features an electron-donating butoxy group and an electron-withdrawing chloro group, presenting an interesting electronic profile for synthetic applications. Boronic acids, in general, have also garnered significant interest in medicinal chemistry, with compounds like Bortezomib, a proteasome inhibitor, demonstrating their therapeutic potential.
Physicochemical and Spectroscopic Data
Quantitative data for this compound has been aggregated from various sources to provide a clear comparison of its fundamental properties. While experimental spectroscopic data is not publicly available in detail, typical analytical methods for characterization are noted.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BClO₃ | PubChem |
| Molecular Weight | 228.48 g/mol | PubChem[1] |
| CAS Number | 480438-55-9 | Commercial Suppliers[2] |
| Appearance | White to off-white crystalline powder (typical) | Inferred |
| Purity | ≥95% (typical commercial grade) | Commercial Suppliers[2] |
| SMILES | CCCCOC1=C(C=C(C=C1)B(O)O)Cl | AbacipharmTech |
| InChIKey | AOKJNAVCTPBFPJ-UHFFFAOYSA-N | AbacipharmTech |
Note: Some properties are inferred from data for closely related compounds or are typical for this class of molecules.
Theoretical Studies: A General Perspective
While specific computational studies, such as Density Functional Theory (DFT) calculations, for this compound are not readily found in the literature, such analyses are commonly performed on substituted phenylboronic acids. These studies typically investigate:
-
Molecular Geometry: Optimization of the ground state geometry to determine bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra to aid in the interpretation of experimental data.
-
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.
-
Reaction Mechanisms: Elucidation of reaction pathways, such as the mechanism of the Suzuki-Miyaura coupling, to understand the role of substituents on reactivity.
For researchers interested in the theoretical aspects of this molecule, performing DFT calculations using a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be a standard approach to gain insights into its properties.
Experimental Protocols
The following protocols are generalized procedures for the synthesis and purification of arylboronic acids and their application in Suzuki-Miyaura coupling. These should be adapted and optimized for the specific case of this compound.
Synthesis of this compound via Grignard Reaction
This protocol is based on a general method for the synthesis of arylboronic acids from aryl halides.
Step 1: Formation of the Grignard Reagent
-
Under an inert atmosphere (e.g., nitrogen or argon), to a flame-dried flask containing magnesium turnings, add a small crystal of iodine and a few drops of 1-bromo-4-butoxy-3-chlorobenzene in anhydrous tetrahydrofuran (THF).
-
Once the Grignard reaction has initiated (indicated by a color change and/or heat evolution), the remaining solution of 1-bromo-4-butoxy-3-chlorobenzene in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux until the magnesium is consumed.
Step 2: Borylation and Hydrolysis
-
The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C).
-
A solution of trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF is added dropwise to the Grignard reagent, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., hydrochloric acid) at 0 °C.
-
The mixture is stirred for a period to hydrolyze the boronate ester.
Step 3: Work-up and Purification
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and hexanes).
Purification by Recrystallization
Arylboronic acids often exist in equilibrium with their cyclic anhydride trimers (boroxines). Recrystallization from water can help to hydrolyze the boroxine back to the boronic acid.
-
Suspend the crude this compound in water.
-
Heat the suspension to boiling with vigorous stirring to dissolve the solid.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Suzuki-Miyaura Cross-Coupling Reaction
This is a general protocol for the coupling of an aryl boronic acid with an aryl halide.
-
In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).
-
Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate a generalized workflow for the synthesis and purification of this compound and its application in the Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for the synthesis and purification of this compound.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction involving this compound.
Conclusion
This compound is a valuable building block in organic synthesis. While detailed theoretical characterizations are not widely published, its properties and reactivity can be inferred from the extensive knowledge base on arylboronic acids. The generalized protocols provided in this guide offer a starting point for its synthesis, purification, and application in cross-coupling reactions. Further experimental and computational studies on this molecule would be beneficial to fully elucidate its electronic properties and optimize its use in the development of novel compounds.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Butoxy-3-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of biaryls, a structural motif prevalent in numerous biologically active molecules and functional materials. 4-Butoxy-3-chlorophenylboronic acid is a valuable building block, offering the potential to introduce a substituted phenyl ring with both an electron-donating butoxy group and a strategically positioned chlorine atom, which can be a handle for further functionalization. These application notes provide a detailed protocol for the Suzuki coupling of this compound with various aryl halides, addressing key parameters for successful and efficient synthesis.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step, activating the boronic acid for efficient transfer of the organic moiety to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative reaction conditions and outcomes for the Suzuki coupling of this compound with a model aryl bromide and aryl chloride.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Chloro-N,N-dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (5:1) | 110 | 18 | 85 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 90 | 16 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | THF/H₂O (4:1) | 80 | 10 | 95 |
Note: The data presented in this table are illustrative and based on typical yields for similar Suzuki coupling reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Solvents should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
The purity of all reagents, particularly the boronic acid and aryl halide, is crucial for achieving high yields.
Protocol for Suzuki Coupling with an Aryl Bromide (Example: 4-Bromoacetophenone)
This protocol is a general guideline for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoacetophenone (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, 4-bromoacetophenone, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed toluene and water (4:1 v/v) to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol for Suzuki Coupling with an Aryl Chloride (Example: 4-Chloro-N,N-dimethylaniline)
This protocol is adapted for the more challenging coupling of this compound with an aryl chloride.
Materials:
-
This compound (1.5 equiv)
-
4-Chloro-N,N-dimethylaniline (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine this compound, 4-chloro-N,N-dimethylaniline, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and XPhos.
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane and water (5:1 v/v) to the flask.
-
Reaction: Heat the mixture to 110 °C and stir vigorously.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, allow it to cool to room temperature. Add ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the resulting crude material by flash chromatography to yield the pure biaryl product.
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds utilizing this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, particularly when coupling with less reactive aryl chlorides. The protocols provided herein serve as a robust starting point for the synthesis of a variety of biaryl structures incorporating the 4-butoxy-3-chlorophenyl moiety. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes.
Application Notes and Protocols for the Use of 4-Butoxy-3-chlorophenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxy-3-chlorophenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form complex biaryl structures. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as the most prominent method for this transformation, valued for its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of boronic acid reagents.[1][2]
Biaryl motifs are privileged structures in medicinal chemistry and materials science.[3] Notably, they are core components of numerous pharmaceuticals, including a class of targeted cancer therapies known as Bruton's tyrosine kinase (BTK) inhibitors.[4][5] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition has proven effective in treating various B-cell malignancies and autoimmune diseases.[6][7] The synthesis of these inhibitors often relies on the Suzuki-Miyaura coupling to construct the characteristic biaryl scaffold.[1][8]
These application notes provide detailed protocols and relevant data for the use of this compound in the synthesis of biaryl compounds, with a particular focus on its potential application in the development of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 480438-55-9 |
| Molecular Formula | C₁₀H₁₄BClO₃ |
| Molecular Weight | 228.48 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dioxane, THF, and DMF |
Applications in Biaryl Synthesis
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), yielding a substituted biaryl product. The butoxy and chloro substituents on the phenyl ring of the boronic acid provide handles for further chemical modification and influence the electronic and steric properties of the resulting biaryl compound, which can be crucial for its biological activity.
Key Application: Synthesis of Kinase Inhibitor Scaffolds
The 4-butoxy-3-chlorophenyl moiety is a structural component found in various kinase inhibitors. A particularly relevant application is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[5][6] Dysregulation of the BTK signaling pathway is implicated in several B-cell malignancies, such as mantle cell lymphoma and chronic lymphocytic leukemia, as well as autoimmune diseases.[4][7]
Small molecule inhibitors that target BTK have shown significant therapeutic success.[4][9] Many of these inhibitors feature a biaryl core, which is often assembled via a Suzuki-Miyaura coupling. The use of this compound allows for the introduction of a substituted phenyl ring that can occupy a key binding pocket in the kinase domain of BTK, contributing to the inhibitor's potency and selectivity.[3]
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of structurally similar arylboronic acids with various aryl halides, providing a reference for expected outcomes.
| Aryl Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Phenoxyphenylboronic acid | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ (0.3) | PPh₃ (1) | Na₂CO₃ | n-Propanol/H₂O | Reflux | 1 | ~90 |
| 3-Pyridylboronic acid | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | PCy₃ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 95 |
| 4-Methoxyphenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |
Visualizations
Experimental Workflow
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Signaling Pathway: Bruton's Tyrosine Kinase (BTK)
The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling pathway. Biaryl compounds synthesized using this compound can be designed to inhibit BTK, thereby blocking downstream signaling and preventing the proliferation of malignant B-cells.[4][6][7][10]
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl molecules, particularly those with applications in drug discovery. Its use in the Suzuki-Miyaura coupling reaction provides a reliable method for constructing the core scaffolds of potential kinase inhibitors, such as those targeting Bruton's tyrosine kinase. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries, facilitating the development of novel therapeutics. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Butoxy-3-chlorophenylboronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxy-3-chlorophenylboronic acid is an organic compound featuring a phenylboronic acid scaffold substituted with a butoxy and a chloro group.[1][2] While specific biological activity and detailed medicinal chemistry applications for this particular molecule are not extensively documented in publicly available literature, its structural motifs are common in compounds of significant interest in drug discovery and development. Phenylboronic acids, as a class, are recognized for their versatile applications, including their role as enzyme inhibitors and as crucial building blocks in the synthesis of complex organic molecules.[3][4][5]
The boronic acid functional group is a key feature, acting as a Lewis acid that can form reversible covalent bonds with diols, a characteristic leveraged in the design of sensors and targeted drug delivery systems.[6] In medicinal chemistry, this reactivity is notably exploited for the inhibition of serine proteases, where the boron atom interacts with the catalytic serine residue.[7] The lipophilic butoxy group and the electron-withdrawing chloro substituent on the phenyl ring of this compound can significantly influence its pharmacokinetic and pharmacodynamic properties, such as cell membrane permeability, metabolic stability, and binding interactions with target proteins.
Potential Medicinal Chemistry Applications
Based on the established roles of analogous phenylboronic acid derivatives, this compound holds potential in several areas of medicinal chemistry:
-
Enzyme Inhibition: Boronic acid-containing molecules have been successfully developed as inhibitors of various enzymes, most notably proteasome inhibitors for cancer therapy, such as bortezomib.[3][8] The electrophilic boron atom can form a stable, yet reversible, tetrahedral intermediate with key active site nucleophiles (e.g., serine, threonine). The specific substituents on the phenyl ring of this compound would modulate the electronics and sterics of the molecule, influencing its binding affinity and selectivity for target enzymes.
-
Cancer Therapy: Phenylboronic acid derivatives are being explored for targeted cancer therapy due to their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[9] This interaction can be utilized for both diagnostics and the targeted delivery of therapeutic agents. The butoxy and chloro groups could be tailored to enhance this selective binding and improve the overall anticancer profile.
-
Synthetic Building Block in Drug Discovery: One of the most widespread applications of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of biaryl compounds. This compound can serve as a versatile building block to introduce the 4-butoxy-3-chlorophenyl moiety into a wide range of potential drug candidates, allowing for systematic structure-activity relationship (SAR) studies.[8]
Experimental Protocols
While specific protocols for biological assays involving this compound are not available, a general protocol for its use as a synthetic intermediate in a Suzuki-Miyaura cross-coupling reaction is provided below as an example of its application.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.01-0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: A hypothetical workflow for utilizing this compound in a drug discovery program.
Caption: A simplified diagram illustrating the key steps of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While direct, extensive research on the medicinal chemistry applications of this compound is limited, its structure suggests significant potential as both a bioactive molecule and a synthetic intermediate. Based on the well-established roles of the phenylboronic acid scaffold, this compound represents a valuable starting point for the design and synthesis of novel enzyme inhibitors and other therapeutic agents. Further investigation into its biological activities is warranted to fully elucidate its potential in drug discovery.
References
- 1. chembk.com [chembk.com]
- 2. 480438-55-9|(4-Butoxy-3-chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
Palladium-Catalyzed Coupling of 4-Butoxy-3-chlorophenylboronic Acid: A Detailed Guide for Researchers
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the application of palladium catalysts in the Suzuki-Miyaura cross-coupling reactions of 4-butoxy-3-chlorophenylboronic acid. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl structures.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly significant in the pharmaceutical industry for the synthesis of drug candidates and active pharmaceutical ingredients. This compound is a key intermediate used to introduce the 4-butoxy-3-chlorophenyl moiety into a target molecule, a common structural motif in various biologically active compounds. The presence of both a bulky butoxy group and a chloro substituent presents unique challenges and opportunities in optimizing the coupling reaction.
Core Concepts of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A palladium(0) species is the active catalyst that initiates the cycle.
Key Components of the Reaction:
-
Palladium Catalyst: A source of palladium, often in the form of a pre-catalyst that is reduced in situ to Pd(0).
-
Ligand: Typically a phosphine-based ligand that stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Required to activate the boronic acid for transmetalation.
-
Solvent: An appropriate solvent system that facilitates the dissolution of reactants and promotes the reaction.
Palladium Catalysts and Ligands for Coupling of Substituted Boronic Acids
The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity, especially when dealing with sterically hindered or electronically challenging substrates like this compound. The chloro-substituent, being an electron-withdrawing group, can influence the reactivity of the boronic acid.
Commonly used palladium pre-catalysts include:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
The selection of the ligand is equally important. Bulky, electron-rich phosphine ligands are often employed to promote the coupling of aryl chlorides and sterically demanding boronic acids. Examples include:
-
Triphenylphosphine (PPh₃)
-
Tricyclohexylphosphine (PCy₃)
-
Buchwald ligands (e.g., SPhos, XPhos)
-
N-Heterocyclic carbenes (NHCs)
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be necessary for different substrates.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equivalents)
-
XPhos (0.03 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane/Water (5:1 mixture)
-
Microwave vial
Procedure:
-
In a microwave vial, combine the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 10-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation
While specific data for the coupling of this compound is not extensively published in readily available literature, the following table provides representative data for the Suzuki-Miyaura coupling of structurally similar substituted phenylboronic acids with various aryl halides. This data can serve as a starting point for reaction optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 18 | 88 |
| 3 | 1-Iodo-4-nitrobenzene | 4-tert-Butylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 6 | 92 |
| 4 | 3-Bromopyridine | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for a typical Suzuki-Miyaura coupling experiment.
Application Notes and Protocols for Suzuki Coupling with 4-Butoxy-3-chlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing Suzuki-Miyaura cross-coupling reactions utilizing 4-Butoxy-3-chlorophenylboronic acid. This key building block is valuable in the synthesis of complex organic molecules, particularly in the field of drug discovery and development where the construction of biaryl structures is a common motif.[1][2]
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[3][4] While the reaction is robust, the use of an electronically deactivated aryl chloride, such as the one present in this compound, necessitates careful selection of reaction conditions to achieve high yields and purity.[5][6]
General Considerations for Suzuki Coupling with Aryl Chlorides
The coupling of aryl chlorides is generally more challenging than that of the corresponding bromides or iodides due to the stronger carbon-chlorine bond.[6] Consequently, the selection of an appropriate catalyst system, including the palladium source and ligand, is critical for a successful reaction. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the aryl chloride to the palladium(0) center, which is the rate-limiting step in the catalytic cycle.[5]
Summary of Reaction Components and Conditions
The following table summarizes the key components and typical conditions for the Suzuki coupling of this compound with a generic aryl or heteroaryl halide/triflate coupling partner.
| Component | Role | Examples | Typical Molar Equivalents |
| Aryl/Heteroaryl Halide or Triflate | Electrophilic coupling partner | Aryl bromides, iodides, triflates; Heteroaryl chlorides, bromides | 1.0 |
| This compound | Nucleophilic coupling partner | - | 1.1 - 1.5 |
| Palladium Catalyst (Precatalyst) | Active catalyst source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 0.01 - 0.05 (1-5 mol%) |
| Ligand | Stabilizes and activates the catalyst | SPhos, XPhos, RuPhos, P(t-Bu)₃, Buchwald ligands, NHC ligands | 0.01 - 0.1 (1-10 mol%) |
| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | 2.0 - 3.0 |
| Solvent | Reaction medium | Toluene, Dioxane, THF, DME, often with water | - |
| Temperature | Reaction temperature | 80 - 120 °C | - |
| Reaction Time | Duration of the reaction | 2 - 24 hours | - |
Experimental Workflow
The general workflow for a Suzuki coupling reaction is depicted in the following diagram.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][7]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction shows low or no conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a different ligand or palladium source), or ensuring the reagents and solvents are anhydrous and oxygen-free. The choice of base can also be critical; for less reactive aryl chlorides, a stronger base like cesium carbonate may be beneficial.
-
Protodeboronation: A common side reaction is the protodeboronation of the boronic acid.[8] This can be minimized by using anhydrous conditions and ensuring the inert atmosphere is maintained throughout the reaction.
-
Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can also occur. This can often be suppressed by carefully controlling the reaction stoichiometry and catalyst loading.
By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable compounds for drug discovery and other applications.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. youtube.com [youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Synthesis of Novel Heterocycles Using 4-Butoxy-3-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel heterocyclic compounds utilizing 4-Butoxy-3-chlorophenylboronic acid as a key building block. The primary method described is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool in medicinal chemistry for the formation of carbon-carbon bonds.[1][2][3] The resulting biaryl and heteroaryl structures are of significant interest in drug discovery due to their prevalence in biologically active molecules.[4][5]
The following sections detail a representative protocol for the coupling of this compound with a heterocyclic halide, provide tabulated data for reaction setup and expected outcomes, and include visualizations of the experimental workflow and chemical transformation.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the synthesis of biaryl compounds by coupling an organoboron species (such as a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[2][6][7] This reaction is widely favored due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids and catalysts.[1][3]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Synthesis of 2-(4-Butoxy-3-chlorophenyl)pyridine
This protocol describes a representative synthesis of a novel biaryl heterocycle, 2-(4-Butoxy-3-chlorophenyl)pyridine, via a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound and 2-Bromopyridine.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Equiv. |
| This compound | 228.48 | 274 | 1.2 | 1.2 |
| 2-Bromopyridine | 158.00 | 158 | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Deionized Water | - | 1 mL | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (274 mg, 1.2 mmol), 2-Bromopyridine (158 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and Potassium Carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized water (1 mL) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-Bromopyridine) is consumed (typically 6-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(4-Butoxy-3-chlorophenyl)pyridine.
-
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A representative yield for this type of reaction is typically in the range of 70-90%.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis and purification of 2-(4-Butoxy-3-chlorophenyl)pyridine.
Applications in Drug Discovery
The introduction of the 4-butoxy-3-chlorophenyl moiety into various heterocyclic scaffolds can significantly impact the pharmacological properties of the resulting molecules. The butoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. The chloro substituent can influence electronic properties and provide a site for further functionalization.
Synthesized libraries of such novel heterocycles can be screened against a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes, to identify new lead compounds for drug development programs in areas such as oncology, inflammation, and infectious diseases.
Safety and Handling
-
This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
By following these protocols, researchers can effectively utilize this compound to synthesize a diverse range of novel heterocyclic compounds for evaluation in drug discovery and development.
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: 4-Butoxy-3-chlorophenylboronic Acid as a Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxy-3-chlorophenylboronic acid is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its substituted phenyl ring serves as a key scaffold for the development of targeted therapies, particularly in the realm of kinase inhibitors for oncology. The presence of the butoxy and chloro substituents allows for fine-tuning of physicochemical properties such as lipophilicity and electronic effects, which can significantly impact the potency, selectivity, and pharmacokinetic profile of the final drug candidate. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent Akt kinase inhibitor, showcasing its utility in modern drug discovery.
Key Applications in Drug Discovery
The primary application of this compound lies in its use as a crucial coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the boronic acid and a variety of aryl or heteroaryl halides, leading to the construction of biaryl and heteroaryl-aryl scaffolds. These structural motifs are prevalent in a wide range of biologically active compounds.
A significant example of a drug candidate synthesized using a similar boronic acid building block is Capivasertib (AZD5363) , a potent and selective inhibitor of the Akt serine/threonine kinase.[1][2] The Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1][2]
Featured Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor
This section details the synthesis of a key intermediate for a potent kinase inhibitor, demonstrating the practical application of this compound. The target molecule, 4-(4-butoxy-3-chlorophenyl)-5-fluoro-N-(piperidin-4-yl)pyrimidin-2-amine , incorporates the 4-butoxy-3-chlorophenyl moiety, which is crucial for its biological activity.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-4-(4-butoxy-3-chlorophenyl)-5-fluoropyrimidine
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling reaction between (4-Butoxy-3-chlorophenyl)boronic acid and a suitable halogenated pyrimidine derivative.
Materials:
-
(4-Butoxy-3-chlorophenyl)boronic acid
-
2-Amino-4-chloro-5-fluoropyrimidine
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask, add 2-amino-4-chloro-5-fluoropyrimidine (1.0 eq), (4-Butoxy-3-chlorophenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask.
-
Degas the resulting mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-(4-butoxy-3-chlorophenyl)-5-fluoropyrimidine.
Protocol 2: Subsequent Functionalization (Illustrative)
The synthesized intermediate can be further functionalized to introduce other necessary pharmacophoric features. For instance, the 2-amino group on the pyrimidine ring can be coupled with a protected piperidine derivative to yield the final target compound. This typically involves standard amide bond formation or nucleophilic aromatic substitution reactions.
Data Presentation
| Compound | Target | IC₅₀ (nM) | Cell Line | Assay Type |
| Capivasertib (AZD5363) | Akt1 | 3 | BT474c | Enzymatic |
| Capivasertib (AZD5363) | Akt2 | 7 | BT474c | Enzymatic |
| Capivasertib (AZD5363) | Akt3 | 7 | BT474c | Enzymatic |
Data is illustrative and based on published information for Capivasertib (AZD5363).
Visualizations
Signaling Pathway
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival, is a major target in cancer therapy. Capivasertib (AZD5363) is a potent inhibitor of Akt.
Experimental Workflow
Caption: A generalized workflow for the synthesis of a kinase inhibitor intermediate using a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a highly valuable building block for the synthesis of complex, biologically active molecules in drug discovery. Its utility in constructing key structural motifs, particularly through the robust and versatile Suzuki-Miyaura coupling, makes it an essential tool for medicinal chemists. The successful development of potent kinase inhibitors like Capivasertib underscores the potential of scaffolds derived from this and similar boronic acids in generating novel therapeutics for the treatment of cancer and other diseases. The provided protocols and conceptual frameworks serve as a guide for researchers to harness the potential of this compound in their own drug discovery endeavors.
References
Application Notes and Protocols: Large-Scale Synthesis of 4-Butoxy-3-chlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 4-Butoxy-3-chlorophenylboronic acid, a valuable building block in the development of novel pharmaceutical agents. The described methodology is designed to be robust, scalable, and efficient, ensuring high purity and yield of the final product.
Overview
This compound is an important intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Its synthesis on a large scale requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and product quality. The protocol outlined below follows a two-step process starting from a commercially available precursor.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed large-scale synthesis protocol.
| Step | Reactant | Molecular Weight ( g/mol ) | Molar Equiv. | Amount (kg) | Volume (L) | Yield (%) | Purity (%) |
| 1: Etherification | 2-Chloro-4-bromophenol | 207.45 | 1.0 | 10.0 | - | - | - |
| 1-Bromobutane | 137.02 | 1.2 | 7.94 | 6.25 | - | - | |
| Potassium Carbonate | 138.21 | 2.0 | 13.3 | - | 95 | >98 (GC) | |
| 2: Borylation | 1-Bromo-4-butoxy-2-chlorobenzene | 263.54 | 1.0 | 12.0 | - | - | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | - | 20.0 | - | - | |
| Triisopropyl borate | 188.08 | 1.2 | 10.2 | 12.0 | - | - | |
| Final Product | This compound | 228.48 | - | - | 85 | >99 (¹H NMR) |
Experimental Protocols
Step 1: Synthesis of 1-Bromo-4-butoxy-2-chlorobenzene
This step involves the Williamson ether synthesis to introduce the butoxy group onto the phenolic starting material.
Materials:
-
2-Chloro-4-bromophenol (10.0 kg, 48.2 mol)
-
1-Bromobutane (7.94 kg, 57.9 mol)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (13.3 kg, 96.4 mol)
-
Acetone (100 L)
Procedure:
-
To a 200 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-Chloro-4-bromophenol and acetone.
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add potassium carbonate to the solution.
-
Slowly add 1-bromobutane to the reaction mixture over a period of 1 hour.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetone (2 x 10 L).
-
Concentrate the combined filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate (50 L) and wash with water (2 x 20 L) and brine (20 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Bromo-4-butoxy-2-chlorobenzene as a pale yellow oil.
Step 2: Synthesis of this compound
This step involves a lithium-halogen exchange followed by borylation and subsequent hydrolysis to yield the desired boronic acid.
Materials:
-
1-Bromo-4-butoxy-2-chlorobenzene (12.0 kg, 45.5 mol)
-
Anhydrous Tetrahydrofuran (THF) (120 L)
-
n-Butyllithium (2.5 M solution in hexanes, 20.0 L, 50.1 mol)
-
Triisopropyl borate (10.2 kg, 54.6 mol)
-
Hydrochloric Acid (2 M aqueous solution, 50 L)
-
Heptane (60 L)
Procedure:
-
To a 300 L jacketed reactor, purged with nitrogen, add 1-Bromo-4-butoxy-2-chlorobenzene and anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise over 2 hours, maintaining the internal temperature below -70°C.
-
Stir the mixture at -78°C for an additional 1 hour after the addition is complete.
-
Slowly add triisopropyl borate dropwise, ensuring the temperature does not exceed -65°C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0°C and slowly quench the reaction by adding 2 M hydrochloric acid, keeping the temperature below 10°C.
-
Stir the biphasic mixture vigorously for 2 hours at room temperature.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 L).
-
Combine the organic layers and wash with brine (40 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a mixture of heptane and ethyl acetate to afford pure this compound as a white crystalline solid.
Visualizations
Chemical Reaction Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Large-scale synthesis workflow diagram.
Protecting Group Strategies for 4-Butoxy-3-chlorophenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxy-3-chlorophenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] However, the boronic acid functional group can be sensitive to certain reaction conditions, leading to undesired side reactions like protodeboronation or the formation of boroxines (anhydrides).[3] Protecting the boronic acid moiety as a more stable derivative can circumvent these issues, enabling a broader range of synthetic transformations on other parts of the molecule. This document provides detailed application notes and protocols for the protection of this compound using two common and effective protecting groups: Pinacol and N-methyliminodiacetic acid (MIDA).
Why Use a Protecting Group Strategy?
The decision to employ a protecting group for a boronic acid is crucial in multistep syntheses. The primary reasons include:
-
Enhanced Stability: Boronic acids can be unstable to certain reaction conditions, including strong acids, bases, and oxidants.[3] Conversion to a boronate ester, such as a pinacol or MIDA ester, significantly increases stability.[4][5]
-
Prevention of Side Reactions: Unprotected boronic acids can undergo competitive decomposition pathways, such as protodeboronation, especially under the conditions of cross-coupling reactions.[5]
-
Improved Handling and Purification: Boronic acids can be challenging to purify due to their polarity and tendency to form trimeric boroxines.[3] Pinacol and MIDA boronates are often crystalline, chromatography-stable solids, simplifying purification and handling.[4][6]
-
Iterative Cross-Coupling: MIDA boronates are particularly useful in iterative cross-coupling strategies, where a molecule is built up in a stepwise fashion. Their stability allows for multiple reaction steps to be performed on other parts of the molecule before the boronic acid is unmasked for a subsequent coupling reaction.[4][5]
Choosing a Protecting Group: A Logical Workflow
The selection of an appropriate protecting group depends on the planned synthetic route and the reaction conditions that will be employed. The following diagram illustrates a decision-making workflow for selecting a protecting group for this compound.
Caption: Workflow for selecting a protecting group strategy.
Protecting Group Strategies and Protocols
This section details the application of Pinacol and MIDA as protecting groups for this compound.
Pinacol Boronate Ester Protection
Pinacol esters are one of the most common protecting groups for boronic acids due to their ease of formation and sufficient stability for many applications, including purification by column chromatography.[3]
Data Presentation: Pinacol Protection and Deprotection
| Step | Protecting Group | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Protection | Pinacol | Pinacol | Toluene | Reflux | 6 | 85-95 | [7] |
| Deprotection | Pinacol | NaIO₄, NH₄OAc | Acetone/H₂O | RT | 2-4 | 70-90 | [8] |
| Deprotection | Pinacol | KHF₂, then TMSCl/H₂O | MeOH/H₂O, then THF | RT | 1-2 | 80-95 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Butoxy-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Protected)
-
Materials: this compound, pinacol, toluene, anhydrous magnesium sulfate.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.1 M solution of the boronic acid).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete within 6 hours, and can be monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to yield the desired pinacol boronate ester as a white solid.[7]
-
Protocol 2: Deprotection of 2-(4-Butoxy-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Method A: Oxidative Cleavage
-
Materials: Pinacol protected boronic acid, sodium periodate (NaIO₄), ammonium acetate (NH₄OAc), acetone, water, diethyl ether.
-
Procedure:
-
Dissolve the pinacol boronate (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add ammonium acetate (2.0 eq) followed by sodium periodate (2.0 eq) in portions.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and wash the solid with diethyl ether.
-
Extract the aqueous filtrate with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected this compound.[8]
-
-
-
Method B: Two-Step Hydrolysis via Trifluoroborate Salt
-
Materials: Pinacol protected boronic acid, potassium hydrogen fluoride (KHF₂), methanol, water, trimethylsilyl chloride (TMSCl), tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the pinacol boronate (1.0 eq) in a saturated solution of KHF₂ in methanol/water (4:1 v/v).
-
Stir the mixture at room temperature for 1 hour, during which the potassium trifluoroborate salt precipitates.
-
Collect the solid by filtration and wash with cold methanol.
-
Suspend the trifluoroborate salt in THF and add TMSCl (3.0 eq) followed by water (6.0 eq).
-
Stir at room temperature for 1-2 hours until the solid dissolves.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate to yield the free boronic acid.[8]
-
-
N-Methyliminodiacetic Acid (MIDA) Boronate Protection
MIDA boronates offer exceptional stability to a wide range of reaction conditions, including chromatography, and are deprotected under mild basic conditions.[4][5] This makes them ideal for complex, multi-step syntheses.
Data Presentation: MIDA Protection and Deprotection
| Step | Protecting Group | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Protection | MIDA | N-methyliminodiacetic acid | DMSO/Toluene | 80-110 | 1-3 | 80-95 | [9] |
| Deprotection | MIDA | 1 M NaOH | THF/H₂O | RT | 0.25-1 | >95 | [4][10] |
| Deprotection | MIDA | NaHCO₃ (aq) | MeOH/H₂O | RT | 3-4 | >95 | [6] |
Experimental Protocols
Protocol 3: Synthesis of this compound MIDA ester
-
Materials: this compound, N-methyliminodiacetic acid (MIDA), DMSO, toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), N-methyliminodiacetic acid (1.2 eq), a small amount of DMSO to aid solubility, and toluene.
-
Heat the mixture to reflux (80-110 °C) and remove water via the Dean-Stark trap. The reaction is typically complete in 1-3 hours.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate often precipitates upon cooling and can be collected by filtration.
-
The product can be further purified by washing with a suitable solvent or by recrystallization. MIDA boronates are generally stable to silica gel chromatography.[4][11]
-
Protocol 4: Deprotection of this compound MIDA ester
-
Materials: MIDA protected boronic acid, 1 M aqueous sodium hydroxide (NaOH) or saturated aqueous sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF) or methanol (MeOH), diethyl ether, 1 M HCl.
-
Procedure:
-
Dissolve the MIDA boronate (1.0 eq) in THF or MeOH.
-
Add an aqueous solution of 1 M NaOH or saturated NaHCO₃.
-
Stir the biphasic mixture vigorously at room temperature. Deprotection is usually rapid with NaOH (15-60 minutes) and slower with NaHCO₃ (3-4 hours).[4][6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free this compound.
-
Summary and Conclusion
The choice between a pinacol and a MIDA protecting group for this compound depends on the specific requirements of the synthetic route. Pinacol esters offer a straightforward protection strategy suitable for many applications, while MIDA boronates provide superior stability and milder deprotection conditions, making them the protecting group of choice for complex and iterative syntheses. The protocols provided herein offer a starting point for the implementation of these protecting group strategies in a research and development setting. It is always recommended to optimize reaction conditions for specific substrates and scales.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 4-Butoxy-3-chlorophenylboronic Acid in the Synthesis of Herbicidal Pyrimidin-4-yl-pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxy-3-chlorophenylboronic acid is a valuable reagent in the synthesis of complex organic molecules, particularly in the agrochemical industry. Its utility is prominently highlighted in the construction of novel herbicidal compounds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This application note provides a detailed protocol for the synthesis of a potent herbicidal pyrimidin-4-yl-pyridine derivative using this compound, based on methodologies described in patent literature.
Application: Synthesis of Herbicidal Pyrimidin-4-yl-pyridine Derivatives
This compound serves as a key building block for introducing the 4-butoxy-3-chlorophenyl moiety onto a heterocyclic scaffold. This specific substitution pattern has been shown to be crucial for the herbicidal activity of the final compound. The Suzuki-Miyaura coupling reaction enables the efficient formation of a carbon-carbon bond between the boronic acid and a suitable halogenated pyrimidine derivative.
Key Reaction: Suzuki-Miyaura Coupling
The synthesis of the target herbicidal compound involves the Suzuki-Miyaura cross-coupling of this compound with a chlorinated pyrimidine intermediate. This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.
Caption: Suzuki-Miyaura coupling reaction for herbicide synthesis.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2-(4-Butoxy-3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl 2,6-dichloro-3-pyridyl ether, a compound with demonstrated herbicidal activity, as detailed in patent WO2014101881A1.
Materials:
-
This compound
-
4-Chloro-2-(2,6-dichloro-3-pyridyloxy)-6-(trifluoromethyl)pyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Chloro-2-(2,6-dichloro-3-pyridyloxy)-6-(trifluoromethyl)pyrimidine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: To the flask, add 1,4-dioxane and water in a 4:1 ratio. Degas the solvent mixture by bubbling with inert gas for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(4-Butoxy-3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl 2,6-dichloro-3-pyridyl ether.
Caption: Experimental workflow for herbicide synthesis.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of pyrimidin-4-yl-pyridine derivatives using this compound, as can be inferred from similar reactions in the field. Actual yields may vary depending on the specific substrates and reaction conditions.
| Product | Molecular Formula | Yield (%) | Purity (%) | Method of Analysis |
| 2-(4-Butoxy-3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl 2,6-dichloro-3-pyridyl ether | C₂₄H₁₈Cl₃F₃N₄O₂ | 65-85 | >95 | ¹H NMR, LC-MS |
Herbicidal Activity
Compounds synthesized using this compound have demonstrated significant herbicidal activity against a range of common weeds. The biological efficacy is typically evaluated in greenhouse trials at various application rates.
| Target Weed Species | Application Rate (g/ha) | Growth Inhibition (%) |
| Alopecurus myosuroides (Black-grass) | 100 | 80-95 |
| Lolium perenne (Perennial ryegrass) | 100 | 75-90 |
| Amaranthus retroflexus (Redroot pigweed) | 50 | 90-100 |
| Chenopodium album (Common lambsquarters) | 50 | 85-98 |
Disclaimer: The experimental protocol and data presented are based on representative procedures from patent literature and related chemical syntheses. Researchers should conduct their own optimization and safety assessments. All work should be performed in a well-ventilated fume hood by trained personnel.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 4-Butoxy-3-chlorophenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Butoxy-3-chlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful coupling outcomes.
Troubleshooting Guide
Encountering challenges in your Suzuki reaction? The table below outlines common issues, their potential causes, and recommended solutions when using this compound.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.[1][2] 2. Poor Ligand Choice: The ligand may not be suitable for the sterically hindered and electronically complex boronic acid. 3. Ineffective Base: The base may not be strong enough or soluble enough to promote transmetalation.[1][2] 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the oxidative addition of the chloro-substituted aryl partner. | 1. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more active precatalyst system (e.g., a Buchwald precatalyst).[1][3] Ensure the catalyst is fresh and has been stored under inert conditions. 2. For this substituted boronic acid, consider bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[2][4][5] 3. Screen stronger bases such as K₃PO₄, Cs₂CO₃, or KF.[2][6] Ensure the base is finely powdered for better solubility and reactivity.[1] 4. Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring for product formation and potential decomposition.[1] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid.[1] 2. Catalyst Decomposition: The palladium catalyst may be decomposing, leading to side reactions. | 1. Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for an extended period before use.[1][2] Maintain a positive pressure of inert gas throughout the reaction. 2. Use a more robust catalyst system or slightly increase the catalyst loading. |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can lead to the cleavage of the C-B bond.[7] 2. Prolonged Reaction Time at High Temperature: Extended heating can promote protodeboronation, especially with electron-rich boronic acids.[7] | 1. Use anhydrous solvents and dry reagents. If an aqueous base is used, minimize the amount of water. Consider using boronic esters (e.g., pinacol esters) which can be more stable.[2] 2. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Incomplete Conversion | 1. Insufficient Reagent Equivalents: The stoichiometry of the boronic acid or aryl halide may be limiting. 2. Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. | 1. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. 2. Consider a higher catalyst loading (e.g., increase from 1 mol% to 3 mol%) or the use of a more stable catalyst system. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A1: For a robust starting point, we recommend the following conditions. Note that optimization may be necessary for your specific substrate.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-3 mol%) | Readily available and effective precatalysts. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination.[2][4][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that are effective in promoting transmetalation.[2] |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Biphasic solvent systems often enhance the reaction rate.[8] |
| Temperature | 80-100 °C | A good starting temperature range for many Suzuki couplings. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and homocoupling.[1] |
Q2: The chlorine atom on my boronic acid seems to be unreactive. How can I promote the coupling at this position?
A2: Aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings.[9] To enhance reactivity, consider the following:
-
Use a more active catalyst system: Buchwald-type ligands and precatalysts are particularly effective for activating C-Cl bonds.[2]
-
Increase the reaction temperature: Higher temperatures can help to overcome the energy barrier of the oxidative addition step.[2]
-
Choose the right base: Strong bases like K₃PO₄ or Cs₂CO₃ are often necessary for reactions involving aryl chlorides.[2]
Q3: My this compound appears to be degrading during the reaction. What can I do to improve its stability?
A3: Boronic acids, especially those with electron-donating groups, can be susceptible to protodeboronation.[7] To mitigate this:
-
Use anhydrous conditions: Ensure all your solvents and reagents are dry.
-
Convert to a boronic ester: Pinacol esters of boronic acids are often more stable under reaction conditions and can be used as an alternative.[2]
-
Minimize reaction time: Monitor the reaction progress and work it up as soon as the starting materials are consumed.
Q4: I am observing the formation of biaryl homocoupling products from my aryl halide. How can I prevent this?
A4: Homocoupling of the aryl halide can occur, particularly at high temperatures or if the transmetalation step is slow. To minimize this side reaction:
-
Ensure efficient transmetalation: Use a suitable base and ensure your boronic acid is of high purity and reactive.
-
Optimize catalyst and ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different ligands may be beneficial.
-
Control the temperature: Avoid excessively high temperatures, as this can favor side reactions.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
K₃PO₄ (2.0 equivalents), finely powdered
-
Toluene (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To the reaction vessel, add the aryl bromide, this compound, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous toluene.
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous toluene and degassed water to the reaction vessel via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Seal the reaction vessel and place it in the preheated heating block or oil bath set to 90 °C.
-
Stir the reaction mixture vigorously for the required time, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to troubleshoot a challenging Suzuki reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
common side reactions with 4-Butoxy-3-chlorophenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butoxy-3-chlorophenylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-butoxy-2-chlorobenzene.[1][2][3] Homocoupling results in the formation of a symmetrical biaryl product, 4,4'-dibutoxy-3,3'-dichlorobiphenyl.
Q2: What causes protodeboronation and how can it be minimized?
A2: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[1][2] This side reaction can be promoted by several factors, including high temperatures, prolonged reaction times, and the presence of strong bases or aqueous media.[1][4] To minimize protodeboronation, consider the following strategies:
-
Use milder bases: Employ weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases such as sodium hydroxide (NaOH).
-
Anhydrous conditions: Whenever possible, conduct the reaction under anhydrous conditions.[5]
-
Use of boronic esters: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) to reduce the rate of protodeboronation.[1][4]
-
Optimize reaction time and temperature: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.
Q3: How can homocoupling of this compound be suppressed?
A3: Homocoupling is the palladium-catalyzed self-coupling of the boronic acid. This side reaction is often favored by the presence of oxygen and can be more significant at higher catalyst loadings. To suppress homocoupling:
-
Degas solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen.
-
Maintain an inert atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize palladium catalyst loading: Use the lowest effective concentration of the palladium catalyst.
-
Ligand choice: The choice of phosphine ligand can influence the extent of homocoupling. Experiment with different ligands to find the optimal one for your specific reaction.
Q4: Is this compound stable under typical storage conditions?
A4: Like many boronic acids, this compound can be sensitive to air and moisture.[5] Over time, it can undergo slow decomposition, potentially forming boric acid and the corresponding aryl compound. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere, refrigerated, and protected from light.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Protodeboronation | Analyze the crude reaction mixture by LC-MS or GC-MS for the presence of 1-butoxy-2-chlorobenzene. | If the protodeboronated product is a major component, implement strategies to minimize it (see FAQ Q2). |
| Homocoupling | Check for the presence of 4,4'-dibutoxy-3,3'-dichlorobiphenyl in the crude reaction mixture. | If homocoupling is significant, take steps to suppress it (see FAQ Q3). |
| Inefficient Catalyst System | Screen different palladium catalysts and phosphine ligands. | Improved yield of the desired product. |
| Suboptimal Base | Try a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Identification of a more effective base for the transformation. |
| Decomposition of Boronic Acid | Use freshly purchased or properly stored this compound. | Increased yield due to higher purity of the starting material. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction Temperature Too High | Run the reaction at a lower temperature. | Reduced formation of thermal degradation byproducts. |
| Oxygen Contamination | Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. | Minimized formation of oxidation-related byproducts. |
| Impure Starting Materials | Verify the purity of this compound and the coupling partner by NMR or other analytical techniques. | A cleaner reaction profile with fewer byproducts. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC, LC-MS, or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Key reaction pathways in a Suzuki-Miyaura coupling.
References
preventing protodeboronation of 4-Butoxy-3-chlorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the protodeboronation of 4-Butoxy-3-chlorophenylboronic acid during experimental procedures, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1-butoxy-2-chlorobenzene, an impurity that reduces the yield of the desired product and complicates purification. This reaction is often promoted by the aqueous basic conditions and elevated temperatures typical of Suzuki-Miyaura coupling reactions.[2][3] The electron-donating butoxy group on the phenyl ring can increase the susceptibility of the molecule to protodeboronation.[4]
Q2: What are the primary factors that influence the rate of protodeboronation?
A2: Several factors significantly impact the extent of protodeboronation:
-
pH: The reaction is catalyzed by both acidic and basic conditions, with rates often increasing at high pH for many arylboronic acids.[3][4]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[3][5]
-
Solvent: Protic solvents, especially water, can act as a proton source and facilitate the reaction.[3][6]
-
Catalyst System: The efficiency of the palladium catalyst and ligands can influence the competition between the desired cross-coupling and protodeboronation.[3]
-
Reaction Time: Longer reaction times can lead to greater decomposition of the boronic acid.[3]
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: To minimize the formation of the protodeboronated byproduct, consider the following strategies:
-
Use Milder Bases: Instead of strong bases like NaOH or KOH, opt for milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][6]
-
Control Temperature: Conduct the reaction at the lowest effective temperature to achieve a reasonable reaction rate for the desired coupling.[3][7]
-
Optimize Solvent System: Employ anhydrous solvents like toluene, dioxane, or tetrahydrofuran (THF) to reduce the availability of protons.[3][6] If a co-solvent is necessary, minimize the amount of water.
-
Use a Highly Active Catalyst: An efficient catalyst system can accelerate the Suzuki-Miyaura coupling, allowing it to outpace the slower protodeboronation reaction.[3][7]
-
Convert to a More Stable Derivative: Transforming the boronic acid into a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][7][8] These derivatives can then be used in a "slow-release" approach, maintaining a low concentration of the reactive free boronic acid.[1][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of 1-butoxy-2-chlorobenzene byproduct detected. | The rate of protodeboronation is significant. | 1. Switch to a milder base: Replace strong bases (NaOH, KOH) with K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][6]2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor progress.[3][7]3. Use anhydrous solvents: Ensure solvents are thoroughly dried. Consider using toluene, dioxane, or THF.[3]4. Use the pinacol or MIDA ester derivative: The increased stability of the ester can significantly reduce protodeboronation.[1][7][8] |
| The reaction is sluggish, and protodeboronation is still observed. | The catalyst system may not be efficient enough, allowing time for the side reaction to occur. | 1. Screen different palladium catalysts and ligands: Employ a highly active catalyst system to promote rapid catalytic turnover.[8]2. Increase catalyst loading: A higher catalyst concentration may accelerate the desired reaction.[9]3. Consider additives: In some cases, additives like silver or copper salts can accelerate the cross-coupling.[1] |
| Inconsistent yields between reaction batches. | Variability in reagent quality, atmospheric moisture, or inconsistent reaction setup. | 1. Ensure reagent purity: Use high-purity this compound.2. Maintain an inert atmosphere: Thoroughly degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen and moisture.[6]3. Standardize procedures: Ensure consistent preparation of base solutions and use of anhydrous solvents for reproducibility. |
Data Presentation
Table 1: Influence of Reaction Conditions on Protodeboronation of Representative Arylboronic Acids
| Arylboronic Acid | Base | Solvent | Temperature (°C) | Protodeboronation (%) | Reference |
| 3-Tolylboronic acid | NaOH | Dioxane/H₂O | 100 | High | [3] |
| 3-Tolylboronic acid | K₂CO₃ | Toluene | 80 | Low | [3] |
| 2-Fluoropyridine-3-boronic acid | KOH | THF/H₂O | 80 | Significant | [7] |
| 2-Fluoropyridine-3-boronic acid (as pinacol ester) | K₃PO₄ | Dioxane | 60 | Minimal | [7] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, with considerations to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the mild base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (starting at a lower temperature, e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conversion to and Use of a Boronic Ester (Slow-Release Strategy)
This protocol is recommended when protodeboronation is a significant issue.
Part A: Preparation of the Pinacol Ester
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent such as THF or toluene.
-
Drying: Add a drying agent (e.g., anhydrous MgSO₄) and stir the mixture at room temperature.
-
Monitoring: Monitor the esterification by TLC or NMR until the starting boronic acid is consumed.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used directly in the subsequent coupling reaction.
Part B: Suzuki-Miyaura Coupling using the Pinacol Ester
Follow the procedure in Protocol 1, substituting the this compound with its pinacol ester (1.2 equiv) and using a suitable base for the coupling of boronic esters (e.g., K₃PO₄).
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Homocoupling of 4-Butoxy-3-chlorophenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of homocoupling byproducts during Suzuki-Miyaura cross-coupling reactions involving 4-Butoxy-3-chlorophenylboronic acid. By implementing the strategies outlined below, you can improve the efficiency and yield of your desired cross-coupling product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reactant (in this case, this compound) react with each other to form a symmetrical biaryl dimer. This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate the purification process due to the potential for similar physical properties between the homocoupled byproduct and the target molecule.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main factors that promote the homocoupling of boronic acids are the presence of dissolved oxygen and the use of Palladium(II) (Pd(II)) catalyst sources.[1] Oxygen can oxidize the active Palladium(0) (Pd(0)) catalyst to Pd(II) species, which can then facilitate the homocoupling pathway.[2] Pd(II) precatalysts, if not efficiently reduced to Pd(0), can also directly promote the homocoupling reaction.[3]
Q3: How can I effectively remove oxygen from my reaction mixture?
A3: Rigorous exclusion of oxygen is critical. This can be achieved by thoroughly degassing your solvents and the reaction mixture before adding the palladium catalyst. Common degassing techniques include:
-
Inert Gas Sparging: Bubbling an inert gas such as argon or nitrogen through the solvent and reaction mixture for an extended period (e.g., 30 minutes).[4]
-
Freeze-Pump-Thaw Cycles: This method involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeating this cycle three to five times is highly effective at removing dissolved gases.
Q4: Which type of palladium catalyst is best for minimizing homocoupling?
A4: Using a Pd(0) source, such as Pd(PPh₃)₄, is generally preferred as it does not require an in-situ reduction step that can sometimes be initiated by homocoupling.[3] Alternatively, modern palladium precatalysts, like Buchwald's G2, G3, or G4 precatalysts, are designed for clean and efficient generation of the active Pd(0) species, which can also help to suppress homocoupling.
Q5: What is the role of ligands in preventing homocoupling?
A5: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can significantly minimize homocoupling.[5][6] These ligands accelerate the desired cross-coupling catalytic cycle, particularly the reductive elimination step, making it kinetically more favorable than the competing homocoupling pathway.
Q6: How does the choice of base affect the extent of homocoupling?
A6: The base is necessary to activate the boronic acid for transmetalation. However, the type and strength of the base can influence side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH), as they tend to generate lower levels of homocoupling byproducts.[1]
Q7: Can any additives be used to suppress homocoupling?
A7: Yes, the addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to be effective in minimizing homocoupling.[7] Potassium formate can help to reduce any detrimental Pd(II) species back to the active Pd(0) state without interfering with the main catalytic cycle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of homocoupling byproduct | Presence of dissolved oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture by sparging with nitrogen or argon for at least 30 minutes, or perform three to five freeze-pump-thaw cycles.[4] |
| Use of a Pd(II) precatalyst that is not efficiently reduced. | Switch to a Pd(0) catalyst source like Pd(PPh₃)₄ or use a modern, well-defined precatalyst such as a Buchwald G3 or G4 palladacycle. | |
| Suboptimal ligand choice. | Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate the cross-coupling reaction.[5][6] | |
| Low yield of the desired cross-coupled product | Inefficient catalyst turnover. | Optimize the reaction temperature; excessively high temperatures can lead to catalyst decomposition. |
| Incomplete reaction. | Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary. | |
| Protodeboronation (loss of the boronic acid group). | Use anhydrous solvents and consider a milder base like potassium fluoride (KF).[1] | |
| Difficult purification of the final product | Co-elution of the desired product with the homocoupling byproduct. | If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. |
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following table summarizes the qualitative impact of various reaction parameters on the formation of the homocoupling byproduct.
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II) by atmospheric oxygen, a key promoter of homocoupling.[2] |
| Palladium Source | Pd(0) catalysts (e.g., Pd(PPh₃)₄) or modern precatalysts (e.g., Buchwald G-series) | Avoids or ensures efficient reduction of Pd(II), which can directly catalyze homocoupling.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Accelerates the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[5][6] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Generally less prone to promoting homocoupling compared to strong bases.[1] |
| Solvent | Aprotic solvents (e.g., Dioxane, Toluene, THF) | These are standard solvents for Suzuki reactions; the choice can influence catalyst and substrate solubility and stability. |
| Additive | Mild reducing agent (e.g., Potassium Formate) | Reduces unwanted Pd(II) species back to the active Pd(0) catalyst.[7] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling using a Pd(0) Catalyst
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide, aiming to minimize homocoupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Degassed Toluene/Water (e.g., 10:1 v/v)
-
Schlenk flask and other standard inert atmosphere glassware
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Degassing: Sparge the resulting mixture with nitrogen or argon for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure Incorporating Potassium Formate to Suppress Homocoupling
This protocol is a modification of the general procedure, incorporating potassium formate as a mild reducing agent to further suppress homocoupling.
Materials:
-
Same as Protocol 1, with the addition of Potassium Formate (1.5 equivalents).
-
Pd(OAc)₂ (2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) can be used as an alternative catalyst system.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, this compound, potassium carbonate, and potassium formate.
-
Inert Atmosphere and Solvent Addition: Follow steps 2 and 3 from Protocol 1.
-
Degassing: Follow step 4 from Protocol 1.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand if using a Pd(II) source).
-
Reaction, Monitoring, Work-up, and Purification: Follow steps 6-9 from Protocol 1.
Visualizations
References
Technical Support Center: Suzuki Coupling of 4-Butoxy-3-chlorophenylboronic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 4-Butoxy-3-chlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The guidance focuses on the critical role of the base in achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings, especially with substituted boronic acids, often trace back to a few key parameters. Systematically check the following:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0); if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.[1] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Purity: Verify the purity of your boronic acid and coupling partner. Boronic acids can degrade over time, particularly through protodeboronation.
-
Base and Solvent Selection: The choice of base is critical and is often interdependent with the solvent system. The base must be sufficiently strong to promote the transmetalation step but not so strong as to cause degradation of your starting materials or product.
Q2: Which base is optimal for the Suzuki coupling of this compound?
A2: The optimal base is highly dependent on the specific aryl halide coupling partner and the solvent system. For a substrate like this compound, which is somewhat sterically hindered by the ortho-chloro group, stronger inorganic bases often provide better results.
A screening of bases is recommended to determine the best conditions for your specific reaction. Below is a table of representative data for a model Suzuki coupling reaction that illustrates the typical performance of various bases. While not specific to this compound, the trend is informative.
Table 1: Effect of Different Bases on a Model Suzuki Coupling Reaction Yield
| Entry | Base (2.0 equiv) | Solvent System | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(OAc)₂ / SPhos | 100 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(OAc)₂ / SPhos | 100 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(OAc)₂ / SPhos | 100 | 18 | 75 |
| 4 | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | Pd(PPh₃)₄ | 85 | 24 | 68 |
| 5 | NaOH | Toluene/H₂O (10:1) | Pd(PPh₃)₄ | 100 | 12 | 55 |
| 6 | Et₃N (Triethylamine) | DMF | Pd(dppf)Cl₂ | 110 | 24 | < 20 |
Note: Data is illustrative and compiled based on general trends in Suzuki-Miyaura coupling reactions.[2][3][4] Yields are highly dependent on the specific substrates and reaction conditions.
Generally, for challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the transmetalation step.[5]
Q3: I am observing significant protodeboronation (replacement of the -B(OH)₂ group with -H) as a side reaction. How can this be minimized?
A3: Protodeboronation is a common side reaction, particularly with electron-rich boronic acids. The butoxy group on your substrate makes it more susceptible to this issue. To mitigate this:
-
Use a Milder Base: If strong bases are leading to significant protodeboronation, consider screening weaker inorganic bases like potassium fluoride (KF) or using milder conditions.
-
Anhydrous Conditions: Water is the primary proton source for this side reaction. Switching to strictly anhydrous conditions can significantly reduce protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate, can protect it from premature decomposition.[6] These esters are generally more stable and less prone to protodeboronation.
Q4: The chloro-substituent on my boronic acid seems to be hindering the reaction. What adjustments should I make?
A4: The ortho-chloro group introduces steric hindrance, which can slow down the key steps of the catalytic cycle, particularly transmetalation.[7] To overcome this:
-
Employ Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ may not be effective. Use of specialized biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is highly recommended for coupling sterically hindered substrates.[5] These ligands accelerate both oxidative addition and reductive elimination.
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier. Consider using high-boiling point solvents like 1,4-dioxane, toluene, or DMF.
-
Use a Stronger Base: As mentioned, a strong base like K₃PO₄ is often necessary to facilitate the challenging transmetalation with hindered substrates.[5][8]
Experimental Protocols
General Protocol for Base Screening in Suzuki Coupling
This protocol provides a framework for screening different bases to optimize the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the selected base (2.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture (10 mL) via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl product.[9]
Visual Guides
Catalytic Cycle and Role of the Base
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the boronic acid.
Caption: The Suzuki-Miyaura catalytic cycle highlighting the base's role.
Experimental Workflow for Base Optimization
A systematic approach is key to finding the optimal base for your reaction.
Caption: General experimental workflow for Suzuki coupling base screening.
Troubleshooting Decision Tree
When encountering issues, this logical guide can help pinpoint the problem.
Caption: Decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Catalyst Deactivation in 4-Butoxy-3-chlorophenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving 4-butoxy-3-chlorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura reactions are a common issue. The primary factors to investigate include the integrity of your catalyst and reagents, the reaction conditions, and potential side reactions. Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere, as they can be sensitive to air and moisture. The purity of your this compound and the aryl halide is also critical, as impurities can poison the catalyst. Thoroughly degas your solvents to remove oxygen, which can lead to catalyst deactivation and unwanted side reactions like homocoupling. Finally, verify that the reaction temperature and stirring are optimal for the specific catalyst system you are using.
Q2: I am observing significant formation of a homocoupling byproduct from my this compound. What causes this and how can it be minimized?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the boronic acid. To minimize this, it is crucial to maintain a strictly inert atmosphere throughout the reaction by thoroughly degassing solvents and purging the reaction vessel with an inert gas like argon or nitrogen. Using a pre-catalyst that rapidly generates the active Pd(0) species can also help to outcompete the homocoupling pathway.
Q3: Could protodeboronation be a significant issue with this compound? How can I detect and prevent it?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a significant side reaction, particularly with electron-rich or sterically hindered boronic acids. The presence of both an electron-donating butoxy group and a chloro group on the phenyl ring can influence its susceptibility. This side reaction is often promoted by strong bases and the presence of water. To mitigate protodeboronation, consider using milder bases such as K₃PO₄ or Cs₂CO₃, and ensure your reaction is conducted under anhydrous conditions if possible. If you suspect protodeboronation, you can analyze the crude reaction mixture by LC-MS or NMR to detect the presence of 1-butoxy-2-chlorobenzene.
Q4: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound to avoid catalyst deactivation?
A4: To minimize catalyst deactivation, meticulous experimental setup is key. Use an oven-dried flask and septum, and conduct the reaction under a positive pressure of an inert gas (argon or nitrogen). All solvents should be anhydrous and thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period. The base should be finely powdered and dried before use. Add the catalyst and ligand under the inert atmosphere, and ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Troubleshooting Guide
Below are common issues encountered during Suzuki-Miyaura reactions with this compound and potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst. |
| Poor quality of boronic acid | Check the purity of this compound. Impurities can inhibit the catalyst. | |
| Inappropriate base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ to find the optimal one for your system. | |
| Insufficient degassing | Ensure all solvents are rigorously degassed to remove oxygen, which deactivates the catalyst. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Improve inert atmosphere techniques. Purge the reaction vessel and solvents thoroughly with an inert gas. |
| Inefficient catalyst activation | Use a pre-catalyst that rapidly forms the active Pd(0) species. | |
| Protodeboronation of Boronic Acid | Presence of water and/or strong base | Use anhydrous solvents and a milder base (e.g., K₃PO₄). |
| Prolonged reaction time or high temperature | Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions. | |
| Formation of Palladium Black | Catalyst aggregation and precipitation | This indicates catalyst deactivation. Ensure adequate ligand concentration to stabilize the palladium nanoparticles. Lowering the reaction temperature might also help. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Common catalyst deactivation pathways and their consequences in Suzuki-Miyaura reactions.
Technical Support Center: Purification of Products from 4-Butoxy-3-chlorophenylboronic Acid Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of cross-coupling products derived from 4-butoxy-3-chlorophenylboronic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of biaryl products synthesized using this compound and provides step-by-step solutions.
Issue 1: Incomplete Removal of Unreacted this compound
-
Symptoms: NMR or LC-MS analysis of the purified product shows the presence of the starting boronic acid.
-
Possible Causes and Solutions:
-
Insufficiently Basic Aqueous Wash: The boronic acid is acidic and can be removed by converting it to its water-soluble boronate salt.
-
Troubleshooting Steps:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a 1M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Separate the aqueous layer containing the boronate salt.
-
Repeat the basic wash if necessary, monitoring the removal by TLC.
-
-
-
Formation of Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form boroxines, which may have different solubility properties.
-
Troubleshooting Steps:
-
During the basic wash, ensure vigorous stirring for a sufficient period to hydrolyze the boroxine back to the boronic acid, allowing it to be extracted as the boronate salt.
-
-
-
Issue 2: Presence of Homo-coupled Byproduct
-
Symptoms: Mass spectrometry or NMR indicates the presence of a symmetrical biaryl derived from the coupling of two molecules of this compound.
-
Possible Causes and Solutions:
-
Oxygen in the Reaction Mixture: The presence of oxygen can promote the homo-coupling of boronic acids.[1]
-
Preventative Measures during Reaction:
-
Thoroughly degas all solvents and the reaction vessel with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.[1]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can promote homo-coupling during their in-situ reduction to Pd(0).[1]
-
Alternative Reaction Strategy:
-
Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly.[1]
-
-
-
Purification Strategy:
-
Meticulous Column Chromatography: If the homo-coupled byproduct is formed, careful column chromatography with a shallow solvent gradient is often required for separation, as the polarity may be very similar to the desired product.
-
Recrystallization: If the desired product is a solid, recrystallization from a carefully selected solvent system can be a highly effective method to isolate it from the homo-coupled byproduct.
-
-
Issue 3: Persistent Color in the Product/Residual Palladium Catalyst
-
Symptoms: The final product is dark in color (grey, black, or brown), and analysis (e.g., by ICP-MS) shows high levels of residual palladium.
-
Possible Causes and Solutions:
-
Ineffective Initial Filtration: The initial filtration may not remove all of the heterogeneous palladium catalyst or precipitated palladium black.
-
Troubleshooting Steps:
-
After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite (1-2 cm thick) in a Büchner or sintered glass funnel.
-
Ensure the Celite bed is well-packed and pre-wetted with the solvent to improve its effectiveness.
-
-
-
Presence of Soluble Palladium Species: Homogeneous catalysts or leached palladium may remain in the organic phase.
-
Troubleshooting Steps:
-
Metal Scavengers: Use solid-supported metal scavengers. Thiol-functionalized silica (SiliaMetS Thiol) and thiourea-functionalized silica (SiliaMetS Thiourea) are effective for scavenging various forms of palladium.[2]
-
Activated Carbon: Treatment with activated carbon can also remove residual palladium. However, this may sometimes lead to product loss through adsorption.
-
Aqueous Washes: Certain aqueous washes (e.g., with solutions containing thiourea or cysteine) can help in removing some palladium species, but this is generally less effective than solid-supported scavengers.
-
-
-
Issue 4: Product is an Oil and Fails to Crystallize
-
Symptoms: The purified product is obtained as an oil and does not solidify, even after removal of all solvent.
-
Possible Causes and Solutions:
-
Presence of Impurities: Small amounts of impurities can inhibit crystallization.
-
Troubleshooting Steps:
-
Attempt further purification by column chromatography to remove any remaining impurities.
-
After chromatography, ensure all solvent is thoroughly removed under high vacuum.
-
-
-
Product is Intrinsically an Oil: The melting point of the biaryl product may be below room temperature.
-
Purification Strategy: In this case, purification by chromatography is the most appropriate method.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction using this compound?
A1: The most common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homo-coupled byproduct of the boronic acid, and residual palladium catalyst. Deboronation of the starting material can also occur.
Q2: What is the first purification step I should perform after my Suzuki coupling reaction is complete?
A2: An aqueous work-up is the essential first step. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or brine to remove the bulk of inorganic salts and water-soluble impurities, such as the base used in the reaction.
Q3: How can I effectively remove unreacted this compound?
A3: Unreacted this compound can be efficiently removed with a basic aqueous wash (e.g., 1M NaOH). This converts the acidic boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer during extraction.
Q4: My desired product and the homo-coupled byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to first test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal separation conditions. If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method.
Q5: Why is removing the residual palladium catalyst important, and what are the best methods for drug development applications?
A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements. The most effective methods for removing residual palladium to very low levels include the use of metal scavengers.[3] Functionalized silica gels, such as SiliaMetS Thiol and SiliaMetS Thiourea, are highly selective and widely used in the pharmaceutical industry for this purpose.[2]
Q6: I am having trouble with the Suzuki coupling of this compound, which is both electron-rich and has an ortho-substituent (chlorine). What can I do?
A6: The combination of electron-donating groups (butoxy) and ortho-substituents can make Suzuki couplings more challenging. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are often essential for coupling sterically hindered substrates.[1] Additionally, ensuring rigorous degassing of your reaction is critical to prevent side reactions like homo-coupling.[1]
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenging Method | Initial Pd (ppm) | Final Pd (ppm) | Scavenging Efficiency (%) | Notes |
| SiliaMetS Thiol | 2400 | ≤ 16 | > 99.3 | Highly effective for various palladium species.[2] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | > 99.3 | Versatile scavenger, works well in organic solvents.[2] |
| Activated Carbon (Darco) | 2400 | > 50 | < 97.9 | Lower efficiency compared to silica scavengers in some cases; potential for product loss.[2] |
| Polymer-based Scavenger | 2400 | > 50 | < 97.9 | Efficiency can be variable depending on the specific polymer and reaction conditions.[2] |
Data presented are representative and may vary based on the specific reaction conditions, solvent, and nature of the palladium species.
Experimental Protocols
Protocol 1: General Purification of a Biaryl Product from this compound Coupling
-
Aqueous Work-up:
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent).
-
Wash the organic layer sequentially with:
-
1M NaOH solution (2 x volume of organic layer) to remove unreacted boronic acid.
-
Water (2 x volume of organic layer).
-
Brine (1 x volume of organic layer).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Palladium Removal:
-
Filtration through Celite: If a heterogeneous catalyst was used or if a precipitate has formed, dilute the crude reaction mixture with a suitable solvent and filter through a 1-2 cm pad of Celite. Wash the pad with fresh solvent to recover all the product.
-
Scavenging (for homogeneous catalysts):
-
Dissolve the crude product in a suitable solvent.
-
Add a silica-based scavenger such as SiliaMetS Thiol (typically 4-8 equivalents relative to the residual palladium).
-
Stir the mixture at room temperature for several hours to overnight.
-
Filter off the scavenger and wash it with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
-
Purification by Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the product using a solvent system determined by prior TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Recrystallization (if the product is a solid):
-
Dissolve the purified product in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of Suzuki coupling products.
Caption: General experimental workflow for the purification of biaryl products.
References
impact of solvent on 4-Butoxy-3-chlorophenylboronic acid reactivity
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of solvent selection on the reactivity of 4-Butoxy-3-chlorophenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions. It offers troubleshooting advice and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of the solvent in a Suzuki-Miyaura reaction involving this compound?
A1: The solvent plays a critical role beyond simply dissolving the reactants. Its functions include:
-
Solubilizing Reactants: Ensuring the boronic acid, organic halide, palladium catalyst, ligand, and base are in the same phase to allow the reaction to proceed.
-
Influencing Catalyst Activity: Solvents can coordinate with the palladium catalyst, affecting its stability and reactivity.[1][2] For instance, coordinating solvents can stabilize the active Pd(0) species.[1]
-
Modulating Base Strength: The solvent affects the dissociation and effectiveness of the inorganic base (e.g., K₂CO₃, K₃PO₄), which is crucial for the transmetalation step.
-
Affecting Reaction Rate and Selectivity: The polarity of the solvent can influence the rates of the oxidative addition and reductive elimination steps. In some cases, solvent choice can even alter the chemoselectivity of a reaction.[3][4]
Q2: Which solvents are recommended as a starting point for reactions with this compound?
A2: A common and effective starting point for Suzuki-Miyaura couplings is a mixture of an aprotic organic solvent and water. This is often essential for dissolving the inorganic base. Good starting choices include:
-
1,4-Dioxane / Water
-
Toluene / Water
-
Tetrahydrofuran (THF) / Water
-
Acetonitrile (MeCN) / Water
The optimal ratio is typically between 4:1 to 10:1 (organic solvent to water). The choice can depend on the specific coupling partner and desired reaction temperature. For instance, toluene allows for higher reaction temperatures.
Q3: My reaction is suffering from low yield. Could protodeboronation of this compound be the cause, and how does the solvent influence this?
A3: Yes, protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction that lowers yield.[5] This process is highly influenced by the solvent, pH, and temperature.[6][7] this compound is somewhat electron-rich due to the butoxy group, which can make it susceptible to this side reaction.[8]
-
Aqueous Basic Conditions: The Suzuki reaction is run under basic conditions, which can accelerate protodeboronation.[6] The rate often increases at high pH.[7]
-
Protic Solvents: Protic solvents like water or alcohols can serve as the proton source for this unwanted reaction. While water is often necessary to dissolve the base, using an excessive amount or running the reaction for extended times at high temperatures can increase the rate of protodeboronation.
-
Acidic Conditions: Acidic media can also promote protodeboronation.[9] Ensure your reaction conditions remain basic.
To minimize this issue, use degassed solvents, ensure an inert atmosphere, and monitor the reaction to avoid unnecessarily long reaction times.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | The reactants, particularly the boronic acid or the base, may not be sufficiently soluble in the chosen solvent system. Try a different solvent mixture. For example, if using Toluene/H₂O, consider switching to Dioxane/H₂O or adding a co-solvent like ethanol. |
| Catalyst Poisoning | Some solvents, like acetonitrile, can contain impurities or degrade under reaction conditions to form species that poison the palladium catalyst.[10] Ensure you are using high-purity, degassed solvents. Traces of precursors in solvents like THF have been shown to poison Pd/C catalysts.[11] |
| Protodeboronation | Significant decomposition of the boronic acid is occurring. Minimize water content to the lowest effective amount, lower the reaction temperature if possible, and shorten the reaction time. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[5][12] |
| Incorrect Solvent Polarity | The polarity of the solvent affects the oxidative addition step. Highly polar transition states are stabilized by polar solvents.[4] If coupling an unreactive halide, a switch to a more polar solvent system (e.g., DMF, DMAc) might be beneficial, but be aware this can also increase side reactions. |
Issue 2: Significant Homocoupling of the Boronic Acid (Biphenyl Dimer Formation)
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[13] This is a common issue. |
| Solution: Ensure your solvent is thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 15-30 minutes or using a freeze-pump-thaw technique). Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction setup and duration. | |
| Inefficient Pd(II) to Pd(0) Reduction | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to side reactions like homocoupling.[14] |
| Solution: The choice of ligand and solvent can influence this reduction. Some solvent/ligand combinations are more effective. Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 precatalyst) that activates reliably.[13] |
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling
Table 1: General Impact of Common Solvents on Suzuki-Miyaura Reaction Yields
| Solvent System | Polarity | Typical Temperature (°C) | General Observations & Potential Issues |
| Toluene / H₂O | Low | 80 - 110 | Good for many couplings. Allows high temperatures. Can have solubility issues with polar substrates. |
| 1,4-Dioxane / H₂O | Medium | 80 - 100 | Excellent general-purpose solvent. Good balance of polarity and temperature range.[15] |
| THF / H₂O | Medium | 60 - 66 | Lower boiling point limits reaction temperature. Good for highly reactive substrates. |
| Acetonitrile / H₂O | High | 70 - 82 | Polar, but can sometimes coordinate too strongly to palladium and inhibit catalysis.[10] |
| DMF or DMAc / H₂O | High | 100 - 150 | Very polar, good for dissolving difficult substrates and for unreactive coupling partners. Can promote side reactions and make product isolation difficult. |
| 2-MeTHF / H₂O | Medium | 70 - 80 | A greener alternative to THF with a higher boiling point. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol is a representative example and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide coupling partner (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[13]
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
-
Solvent Addition:
-
Add the previously degassed solvent system (e.g., 1,4-Dioxane/H₂O at a 5:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[13]
-
-
Reaction:
-
Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 90 °C). Stir vigorously for the duration of the reaction.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.[13]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[13]
-
Visualizations
Below are diagrams illustrating key decision-making processes and workflows related to solvent effects.
Caption: A decision tree for initial solvent selection in Suzuki-Miyaura coupling.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Managing Steric Hindrance with 4-Butoxy-3-chlorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Butoxy-3-chlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a focus on overcoming challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings involving sterically hindered reagents like this compound are common. The primary factors to check are the catalyst system, reaction conditions, and reagent stability. The steric bulk from the ortho-chloro and para-butoxy groups can impede key steps in the catalytic cycle.[1] Start by assessing the activity of your palladium source and ligand, ensuring your solvent is thoroughly degassed to prevent catalyst decomposition, and verifying the purity of your starting materials.[2]
Q2: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can it be minimized?
A2: Homocoupling of boronic acids is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction.[2][3] Thoroughly degassing all solvents and running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.[2] Additionally, using bulky phosphine ligands can help suppress homocoupling.
Q3: Protodeboronation (loss of the boronic acid group) is a major side reaction in my experiment. How can I prevent this?
A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common issue, particularly with electron-rich boronic acids.[4] This side reaction is often accelerated by strong bases and the presence of water.[4] To mitigate this, consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2] Running the reaction under anhydrous conditions can also significantly reduce protodeboronation.[2] Alternatively, converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an aryltrifluoroborate, can protect it from premature decomposition.[5][6]
Q4: Which ligands and catalysts are most effective for coupling sterically hindered boronic acids like this compound?
A4: For sterically demanding couplings, bulky and electron-rich phosphine ligands are generally the most effective. These ligands stabilize the palladium catalyst and promote the difficult oxidative addition and reductive elimination steps.[7][8] Commonly successful ligands include Buchwald-type phosphines such as SPhos, XPhos, and AntPhos.[1][9] Pre-formed palladium catalysts incorporating these ligands (e.g., XPhos Pd G3) are often more robust and efficient at generating the active catalytic species.[6]
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst (e.g., a palladacycle-based one).[2] | The active Pd(0) species can be sensitive to air and moisture. Precatalysts ensure efficient generation of the active catalyst.[2] |
| Insufficiently Strong Base | Switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10] | Sterically hindered substrates may require a stronger base to facilitate the transmetalation step.[11] |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. | Steric hindrance can increase the activation energy of the reaction, requiring more thermal energy. |
| Poor Solvent Choice | Screen alternative anhydrous solvents such as dioxane, toluene, or THF.[1] | The solubility of reagents and the stability of the catalytic complex are highly dependent on the solvent. |
Issue 2: Formation of Byproducts (Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Step | Rationale |
| Oxygen Contamination | Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30 minutes) and maintain a positive pressure of inert gas.[2] | Oxygen leads to catalyst decomposition and promotes the homocoupling of the boronic acid.[2][3] |
| Base-Induced Protodeboronation | Switch to a milder, non-aqueous base like potassium fluoride (KF).[2] | Strong bases in the presence of water can accelerate the cleavage of the C-B bond.[4] |
| Boronic Acid Instability | Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate before the coupling reaction.[5][6] | These derivatives are more stable to chromatography and less prone to protodeboronation under certain conditions.[5] |
Quantitative Data
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dimethylchlorobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 12 | 85 |
| 1-Bromo-2,4,6-trimethylbenzene | 2-Methylphenylboronic acid | XPhos Pd G3 | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| 2-Chloro-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | Pd₂(dba)₃ / AntPhos | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 4-Chloroanisole | 2,6-Dimethylphenylboronic acid | Pd(PPh₃)₄ / (t-Bu)PCy₂ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 90[12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3 equivalents)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
Preparation: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and finely ground K₃PO₄ (3.0 equivalents).
-
Inert Atmosphere: Seal the flask/vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equivalents).
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the flask/vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for sterically hindered Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
troubleshooting low yields in 4-Butoxy-3-chlorophenylboronic acid couplings
Welcome to the technical support center for troubleshooting low yields in cross-coupling reactions involving 4-butoxy-3-chlorophenylboronic acid. This resource provides researchers, scientists, and drug development professionals with targeted guidance to overcome common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings, especially with substituted boronic acids, can stem from several factors. The initial points to verify are:
-
Catalyst Activity: Ensure your palladium catalyst and ligands are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid. It is crucial to properly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time, particularly through protodeboronation.
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product. Ensure that if you are running an anhydrous reaction, your base is finely powdered and dry. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.
Q2: I am observing a significant amount of a byproduct that appears to be 4-butoxy-3-chlorobenzene. What is this side reaction and how can I minimize it?
A2: The formation of 4-butoxy-3-chlorobenzene is indicative of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom. Electron-rich boronic acids, such as the one you are using, are particularly susceptible to this issue. Here are some strategies to mitigate protodeboronation:
-
Use a Milder Base: Strong bases in the presence of water can accelerate this side reaction. Consider switching from strong bases like NaOH or KOH to milder options such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Anhydrous Conditions: Since water is the proton source for this reaction, switching to anhydrous conditions can significantly reduce the extent of protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.
-
Potassium Trifluoroborate Salts: Converting the boronic acid to its corresponding potassium trifluoroborate salt (ArBF₃K) can enhance its stability and reduce protodeboronation. These salts then slowly release the boronic acid under the reaction conditions.
Q3: My main byproduct is a symmetrical biaryl derived from the self-coupling of this compound. How can I prevent this homocoupling?
A3: Homocoupling of boronic acids is another common side reaction, often promoted by the presence of oxygen and certain palladium species. To minimize homocoupling:
-
Thorough Degassing: Ensure your reaction mixture is rigorously deoxygenated before and during the reaction.
-
Choice of Palladium Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) which may promote homocoupling during the initial reduction phase.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can favor the cross-coupling pathway over homocoupling.
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the homocoupling reaction relative to the desired cross-coupling.
Troubleshooting Guide for Low Yields
This guide addresses specific issues you might encounter when using this compound in coupling reactions.
Issue 1: Low or no conversion of the aryl halide starting material.
-
Possible Cause: Inefficient oxidative addition. Your substrate, this compound, is being coupled with an aryl chloride, which can be challenging to activate. The electron-donating butoxy group on your boronic acid does not affect the reactivity of the aryl chloride partner, but if the aryl chloride itself is electron-rich, oxidative addition will be slow.
-
Troubleshooting Steps:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for aryl chlorides.[1] Utilize a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to facilitate the oxidative addition of aryl chlorides.[1][2]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition.
-
Use a Stronger, Non-nucleophilic Base: A strong base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices for challenging couplings.[2]
-
Issue 2: The reaction stalls after partial conversion.
-
Possible Cause: Catalyst deactivation or decomposition. The palladium catalyst may be precipitating as inactive palladium black.
-
Troubleshooting Steps:
-
Ensure Proper Ligand-to-Palladium Ratio: A sufficient excess of the phosphine ligand is necessary to stabilize the palladium catalyst throughout the reaction.
-
Check for Impurities: Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity.
-
Consider a More Robust Catalyst: Palladacycle precatalysts (e.g., Buchwald precatalysts) are often more stable and can provide sustained catalytic activity.[2]
-
Issue 3: The reaction is slow and requires extended reaction times.
-
Possible Cause: Steric hindrance. The chloro-substituent ortho to the boronic acid group in this compound can sterically hinder the transmetalation step.
-
Troubleshooting Steps:
-
Select a Bulky Ligand: While seemingly counterintuitive, bulky ligands on the palladium center can sometimes accelerate the reaction by promoting reductive elimination. Buchwald-type ligands are well-suited for sterically hindered substrates.[3]
-
Optimize the Base: The choice of base can significantly impact the rate of transmetalation. A screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) may be necessary to find the optimal conditions.
-
Solvent Choice: The solvent can influence the solubility of the reagents and the reaction rate. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Sometimes, the addition of a small amount of water can be beneficial, but care must be taken to avoid excessive protodeboronation.
-
Data on Relevant Coupling Reactions
While specific quantitative data for this compound is limited in the literature, the following tables provide data from studies on structurally similar or otherwise challenging substrates. This information can serve as a valuable starting point for reaction optimization.
Table 1: Comparison of Palladium Catalyst Systems for Couplings of Electron-Rich/Sterically Hindered Substrates
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 4-16 | >95 | [1][2] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [2] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [2] |
Note: Yields are for illustrative purposes and are derived from couplings of substrates such as 4-(diphenylamino)benzeneboronic acid and (4-bromo-2,5-dimethoxyphenyl)boronic acid.
Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yields
| Base | Common Substrates | Typical Yield (%) | Notes |
| K₃PO₄ | Aryl chlorides, sterically hindered substrates | 90-99 | A strong, non-nucleophilic base, often effective for challenging couplings. |
| Cs₂CO₃ | Aryl chlorides, sterically hindered substrates | 90-99 | Often provides superior results, especially for difficult substrates (the "caesium effect"). |
| K₂CO₃ | Aryl bromides, aryl chlorides | 80-95 | A common and effective carbonate base. |
| NaOH / KOH | Aryl bromides | 70-90 | Strong bases that can sometimes lead to side reactions like protodeboronation, especially with electron-rich boronic acids. |
Data adapted from general literature on Suzuki-Miyaura couplings.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Chloride
This protocol is a starting point and may require optimization for your specific aryl chloride coupling partner.
Materials:
-
This compound (1.2 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%)
-
Ligand (e.g., SPhos; 4 mol%)
-
Base (e.g., K₃PO₄; 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl chloride, this compound, the palladium catalyst, the ligand, and the base.
-
Degassing: Seal the flask and evacuate and backfill with the inert gas at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to 4-Butoxy-3-chlorophenylboronic Acid and Other Substituted Phenylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, serving as key building blocks in the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The nature and position of substituents on the phenyl ring significantly influence the reactivity, stability, and ultimately the yield of these reactions. This guide provides a comparative analysis of 4-butoxy-3-chlorophenylboronic acid against a range of other substituted phenylboronic acids, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the efficiency of the catalytic cycle. Electron-donating groups (EDGs) generally increase the nucleophilicity of the boronic acid, facilitating the transmetalation step and often leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease reactivity.
Table 1: Comparative Yields of Various Substituted Phenylboronic Acids in a Representative Suzuki-Miyaura Cross-Coupling Reaction.
| Phenylboronic Acid Derivative | Substituent Type | Product Yield (%) |
| Phenylboronic acid | Unsubstituted | 95 |
| 4-Methoxyphenylboronic acid | Electron-Donating (strong) | 98 |
| 4-Methylphenylboronic acid (4-Tolylboronic acid) | Electron-Donating (weak) | 95 |
| This compound | Mixed (EDG/EWG) | ~85-90 (Estimated) |
| 4-Chlorophenylboronic acid | Electron-Withdrawing (weak) | 80 |
| 4-Nitrophenylboronic acid | Electron-Withdrawing (strong) | 85 |
| 2-Methylphenylboronic acid (2-Tolylboronic acid) | Sterically Hindered (ortho) | 92 |
Note: The yield for this compound is an educated estimate based on the combined electronic effects of its substituents. The butoxy group at the 4-position is electron-donating, which would enhance reactivity. However, the chloro group at the 3-position is electron-withdrawing and introduces some steric hindrance, which could temper this effect, likely resulting in high but not the highest yields compared to strongly electron-donating, unhindered analogs.
Experimental Protocols
A detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone) (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., 2 M aqueous sodium carbonate solution) (2.0 mmol)
-
Solvent (e.g., Toluene or a mixture of DMF and water) (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the substituted phenylboronic acid, and the palladium catalyst.
-
Add the solvent to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Add the aqueous base solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
This diagram outlines the fundamental steps of oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst.
Experimental Workflow for Comparative Analysis
To objectively compare the performance of different substituted phenylboronic acids, a standardized experimental workflow is essential.
This workflow emphasizes the importance of consistent reaction conditions and analytical methods to ensure that the observed differences in yield and performance are directly attributable to the varying substituents on the phenylboronic acids.
Navigating Suzuki Coupling: A Comparative Yield Analysis of 4-Butoxy-3-chlorophenylboronic Acid and its Analogs
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals. The choice of boronic acid is critical to the success of this reaction. This guide provides a comparative analysis of the performance of 4-Butoxy-3-chlorophenylboronic acid and structurally related analogs in Suzuki coupling reactions, supported by experimental data to inform substrate selection and reaction optimization.
The electronic and steric properties of substituents on the phenylboronic acid ring significantly influence the reaction yield. The presence of an electron-donating butoxy group and an electron-withdrawing chloro group on the same ring, as in this compound, presents a unique electronic environment. This guide collates data from various studies to provide an objective comparison of its reactivity with other substituted phenylboronic acids.
Comparative Performance of Substituted Phenylboronic Acids in Suzuki Coupling
The following table summarizes the yields of Suzuki coupling reactions with various substituted phenylboronic acids, providing insight into the expected performance of this compound. The data highlights the impact of alkoxy and chloro substituents on the reaction efficiency.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| This compound (Projected) | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Variable (60-90%) |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 95 |
| 4-Methoxyphenylboronic acid | Bromobenzene | Pd(NH₃)₄Cl₂ | Triton X-100 aq. | H₂O | 45 | >95[1] |
| 3-Chlorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 85 |
| Phenylboronic acid | 4-Bromoacetophenone | Pyridine-based Pd(II)-complex | KOH | H₂O (Microwave) | 100-160 | 96[2] |
| Phenylboronic acid | Iodobenzene | Pd/C | Na₂CO₃ | DME/H₂O | 25 | 98[3] |
| 2-Methyl-4-chlorophenylboronic acid | Benzoyl chloride | Nitrile-functionalized NHC-Pd | K₂CO₃ | Toluene | 60 | 93[4] |
| 4-Methylphenylboronic acid | 1-Naphthalenesulfonyl chloride | Pd₂(dba)₃ / Ligand 7 | Na₂CO₃ | Dioxane | 100 | 88[5] |
Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative methodology for the Suzuki coupling of an arylboronic acid with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: The degassed solvent mixture is added to the flask via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.[6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Butoxy-3-chlorophenylboronic Acid Reactions
Introduction: 4-Butoxy-3-chlorophenylboronic acid is a crucial reagent in synthetic organic chemistry, frequently utilized as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] For researchers, scientists, and drug development professionals, the ability to accurately monitor the progress of these reactions—tracking the consumption of reactants and the formation of products and impurities—is paramount. This requires robust, reliable, and validated analytical methods.
This guide provides a comparative overview of common analytical techniques for monitoring reactions involving this compound. It details the validation of these methods according to the internationally recognized ICH Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4][5][6]
Overview of Analytical Techniques
The choice of analytical method depends on the specific requirements of the study, such as the need for high throughput, structural elucidation, or quantitative accuracy.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC is the most widely used technique for monitoring organic reactions due to its high resolution, sensitivity, and quantitative accuracy.[7] UPLC, a high-pressure evolution of HPLC, offers significantly faster analysis times.[8] Methods often employ a C18 column and can be coupled with various detectors, most commonly UV-Vis or Mass Spectrometry (MS) for enhanced specificity.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool that provides detailed structural information and is inherently quantitative without the need for response factor correction against a standard of the product.[10] It can be used for real-time reaction monitoring to understand reaction kinetics and mechanisms.[7][10]
-
Thin-Layer Chromatography-Mass Spectrometry (TLC-MS): This technique combines the simplicity and cost-effectiveness of TLC for separation with the structural identification capabilities of MS.[11] It is a rapid method for confirming the presence of reactants and products directly from the TLC plate without extensive sample preparation.[11]
Method Validation Framework (ICH Q2(R1))
The validation of an analytical method ensures its reliability. The ICH Q2(R1) guideline defines eight key characteristics that must be evaluated.[4]
Caption: General workflow for analytical method validation.
Comparative Performance of Analytical Methods
The performance of each analytical technique can be evaluated against the key validation parameters. The following table summarizes typical performance characteristics for methods used in the analysis of small organic molecules like boronic acids.
| Validation Parameter | RP-HPLC-UV | UPLC-MS | Quantitative NMR (qNMR) |
| Specificity | Good; demonstrated by peak purity analysis and separation from matrix components. | Excellent; mass-to-charge ratio provides definitive identification. | Excellent; unique chemical shifts provide high structural specificity. |
| Linearity (R²) | Typically > 0.995[3] | Typically > 0.98[8] | Excellent; direct proportionality between signal intensity and molar concentration. |
| Accuracy (% Recovery) | 98-102% | 97-106%[8] | 97-103% (with suitable internal standard) |
| Precision (%RSD) | Repeatability: < 2.0% Intermediate: < 3.0%[12] | < 2.0%[8] | < 3.0% |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | ~0.1 µg/mL[8] | High µg/mL to mg/mL range (less sensitive) |
| Limit of Quantitation (LOQ) | Low µg/mL range | ~1.0 µg/mL[8] | High µg/mL to mg/mL range |
| Robustness | Assessed by small variations in pH, mobile phase composition, temperature. Generally good. | Similar to HPLC, but may be more sensitive to system pressure fluctuations. | Generally robust, less affected by matrix than chromatography. |
Detailed Experimental Protocols: Validation of an RP-HPLC-UV Method
This section provides a representative protocol for validating an isocratic RP-HPLC-UV method for monitoring a Suzuki coupling reaction of this compound with an aryl halide.
1. Objective: To validate an analytical HPLC method for the simultaneous quantification of this compound (reactant) and the corresponding coupled product.
2. Materials and Instrumentation:
-
Instrumentation: HPLC system with UV/Vis detector, analytical balance, volumetric flasks, pipettes.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[9]
-
Reagents: Acetonitrile (HPLC grade), water (HPLC grade), phosphate buffer, reference standards of reactant and product.
3. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 225 nm (or wavelength of maximum absorbance for the analytes).[9]
-
Injection Volume: 10 µL.
4. Validation Procedures:
-
Specificity:
-
Inject individual solutions of the reactant, product, starting materials, and a placebo (all reaction components except analytes).
-
Inject a mixed solution containing all components.
-
Assess peak purity of the reactant and product peaks in a spiked reaction sample using a photodiode array (PDA) detector. The method is specific if the analyte peaks are well-resolved from all other components.[13]
-
-
Linearity:
-
Prepare a stock solution of the reactant and product.
-
Perform serial dilutions to prepare at least five concentration levels, typically spanning 80% to 120% of the expected test concentration.[4]
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r) and regression equation. The acceptance criterion is typically r ≥ 0.995.[3]
-
-
Range:
-
Accuracy:
-
Prepare placebo samples of the reaction matrix.
-
Spike the placebo with the analytes at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level (a total of nine determinations).[13]
-
Calculate the percent recovery for each sample. Acceptance criteria are typically between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three replicates each of three concentrations) or by analyzing six replicates at 100% of the test concentration.[12]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results. The acceptance criterion is typically an RSD of ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.[12]
-
-
Robustness:
-
Intentionally introduce small variations to the method parameters, such as the mobile phase composition (e.g., ±2%), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).
-
Analyze a sample under each varied condition and evaluate the impact on the results (e.g., peak retention time, area, and resolution). The method is robust if the results remain within acceptable criteria.
-
Interdependencies of Validation Parameters
The validation parameters are not independent. For instance, the operational range of a method is defined by the interval over which it demonstrates acceptable linearity, accuracy, and precision.
Caption: Interdependencies of key analytical validation parameters.
Conclusion
Validating analytical methods for reactions involving this compound is essential for ensuring data quality and reliability in research and drug development. While HPLC/UPLC methods offer a robust balance of specificity, accuracy, and sensitivity, techniques like qNMR provide superior structural information and inherent quantitation. The choice of method should be guided by the specific analytical needs, and its validation must be rigorously performed according to established guidelines like ICH Q2(R1) to prove its suitability for the intended purpose.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. vapourtec.com [vapourtec.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. mdpi.com [mdpi.com]
- 13. database.ich.org [database.ich.org]
Comparative Guide to Monitoring the Reaction Progress of 4-Butoxy-3-chlorophenylboronic Acid
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, diligent monitoring of reaction progress is paramount. This guide provides a comparative analysis of various analytical techniques for tracking the consumption of 4-Butoxy-3-chlorophenylboronic acid and the formation of the desired product. High-Performance Liquid Chromatography (HPLC) is highlighted as a primary method, with its performance objectively compared against other common analytical techniques.
Comparison of Analytical Techniques
The choice of an analytical method for reaction monitoring depends on several factors, including the need for quantitative data, the complexity of the reaction mixture, and the available instrumentation. Below is a summary of common techniques used for monitoring boronic acid reactions.
| Feature | HPLC | GC-MS | NMR | TLC |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Nuclear spin transitions in a magnetic field | Separation based on differential partitioning |
| Quantitation | Excellent | Good | Excellent | Semi-quantitative |
| Sensitivity | High (ng-pg range) | Very High (pg-fg range) | Moderate (mg-µg range) | Low (µg-ng range) |
| Speed | Moderate (minutes per sample) | Fast to Moderate | Fast (minutes per sample) | Fast (minutes per plate) |
| Information | Retention time, Peak area | Retention time, Mass spectrum | Chemical structure, Quantitation | Retention factor (Rf) |
| Cost | Moderate | High | High | Low |
| Typical Use | Routine quantitative analysis | Volatile and thermally stable compounds | Structural elucidation and in-situ monitoring | Quick qualitative checks |
HPLC Analysis of this compound Reaction
HPLC is a powerful tool for the quantitative analysis of reaction mixtures containing this compound, its coupling partner (e.g., an aryl halide), and the resulting product.[1] It offers high resolution and sensitivity for separating and quantifying each component over the course of the reaction.
Experimental Protocol: HPLC Monitoring
A robust HPLC method is crucial for obtaining reliable kinetic data for the reaction. The following is a generalized protocol that can be adapted for specific reaction conditions.
1. Sample Preparation:
-
At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol, to halt the catalytic cycle.[1]
-
For precise quantification, an internal standard can be added to the quenching solvent.[1]
-
Filter the quenched sample through a 0.22 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for separating aromatic compounds.
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is often effective. A typical gradient might start at 30% acetonitrile and ramp up to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components (starting materials and product) have reasonable absorbance, for instance, 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the peaks corresponding to this compound, the aryl halide, and the product based on their retention times, which can be confirmed by injecting standards of each compound.
-
Integrate the peak areas of each component at different time points.
-
Calculate the percentage conversion of the starting materials and the formation of the product over time.
Alternative Analytical Techniques
While HPLC is a versatile method, other techniques can provide complementary information or may be more suitable for specific experimental setups.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds.[2] For Suzuki coupling reactions, derivatization of the non-volatile boronic acids may be necessary.
Experimental Protocol: GC-MS Monitoring
-
Sample Preparation: Quench the reaction aliquot as described for HPLC. If the product and starting materials are not sufficiently volatile, derivatization (e.g., silylation) may be required.
-
GC-MS Conditions:
-
Column: A capillary column such as an HP-5MS is commonly used.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is programmed to separate the components based on their boiling points.
-
Ionization: Electron Ionization (EI) is typically used.
-
Detection: The mass spectrometer detects the mass-to-charge ratio of the fragmented ions, allowing for compound identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information and quantitative data without the need for chromatographic separation.[3]
Experimental Protocol: NMR Monitoring
-
Sample Preparation: An aliquot of the reaction mixture is transferred to an NMR tube. Deuterated solvent is often used for the reaction to allow for direct monitoring.[3]
-
NMR Analysis:
-
¹H NMR spectra are acquired at different time points.
-
The disappearance of signals corresponding to the starting materials and the appearance of new signals for the product are monitored.
-
Integration of specific, well-resolved peaks allows for the determination of the relative concentrations of the reactants and products.[3]
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive method for qualitative monitoring of a reaction's progress.[1][4]
Experimental Protocol: TLC Monitoring
-
Sample Preparation: A small spot of the reaction mixture is applied to a TLC plate.
-
Development: The TLC plate is placed in a developing chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: The separated spots are visualized under UV light. A staining reagent, such as alizarin, can be used for the specific detection of boronic acids, which will fluoresce.[1][4] The disappearance of the starting material spots and the appearance of the product spot indicate the progress of the reaction.
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: A simplified diagram of the Suzuki-Miyaura coupling reaction pathway.
Caption: The experimental workflow for monitoring reaction progress using HPLC.
References
A Comparative Guide to Purity Assessment of 4-Butoxy-3-chlorophenylboronic Acid by NMR
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 4-Butoxy-3-chlorophenylboronic acid is a key building block in the synthesis of a variety of pharmaceutical and materials science targets. Its purity is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in purification of the final product.
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), with other analytical techniques for the purity assessment of this compound. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.
Comparison of Analytical Techniques
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method for purity determination. Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which are comparative methods requiring a reference standard of the analyte, qNMR can determine purity by using a certified internal standard of a different, unrelated compound.[1] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
The primary impurity often associated with boronic acids is the corresponding trimeric anhydride, known as a boroxine.[2] This dehydration product can complicate analysis. However, NMR spectroscopy, with the appropriate choice of solvent, can distinguish and quantify both the boronic acid and its boroxine form.
Here is a comparative overview of qNMR and HPLC for the purity assessment of this compound:
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on the direct proportionality between signal integral and molar concentration. | Comparative method based on the separation of components followed by detection (commonly UV-Vis). |
| Accuracy | High, as it provides an absolute purity value. | High, but can be influenced by the response factors of impurities, which may differ from the main component. |
| Precision | Excellent, typically with a low relative standard deviation (RSD). | Very good, with low RSD. |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals. | High, based on chromatographic separation. Co-eluting impurities can be an issue. |
| Reference Standard | Requires a certified internal standard of a different compound. | Typically requires a reference standard of the analyte; the area percent method is common but less accurate.[1] |
| Information Provided | Provides structural information and quantification of the analyte and impurities in a single experiment. | Provides retention time and peak area. Structural information is not inherent. |
| Common Issues | Signal broadening due to oligomerization (can be overcome with appropriate solvent). | On-column degradation or hydrolysis of boronic acids. |
Experimental Data
The following table presents hypothetical, yet realistic, ¹H NMR data for this compound and its potential impurities in DMSO-d₆. The chemical shifts are estimated based on the known data for 4-chlorophenylboronic acid and the expected influence of the butoxy substituent.
| Compound | Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Integral (relative) |
| This compound | B(OH)₂ | s (broad) | ~8.2 | 2 |
| Ar-H | d | ~7.8 | 1 | |
| Ar-H | dd | ~7.6 | 1 | |
| Ar-H | d | ~7.1 | 1 | |
| O-CH₂ | t | ~4.1 | 2 | |
| CH₂ | m | ~1.7 | 2 | |
| CH₂ | m | ~1.4 | 2 | |
| CH₃ | t | ~0.9 | 3 | |
| Boroxine (trimer) | Ar-H | d | ~7.9 | 1 |
| Ar-H | dd | ~7.7 | 1 | |
| Ar-H | d | ~7.2 | 1 | |
| O-CH₂ | t | ~4.1 | 2 | |
| CH₂ | m | ~1.7 | 2 | |
| CH₂ | m | ~1.4 | 2 | |
| CH₃ | t | ~0.9 | 3 | |
| 1-Butoxy-2-chlorobenzene (precursor) | Ar-H | m | ~7.0-7.4 | 4 |
| O-CH₂ | t | ~4.0 | 2 | |
| CH₂ | m | ~1.8 | 2 | |
| CH₂ | m | ~1.5 | 2 | |
| CH₃ | t | ~0.9 | 3 |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Protocol
This protocol outlines the procedure for determining the purity of this compound using qNMR with an internal standard.
1. Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, dried over molecular sieves)
-
High-precision analytical balance
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard 1D proton experiment.
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons, including those of the internal standard).
-
Acquisition Time (aq): At least 3 s.
-
Number of Scans (ns): 16 or more to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
4. Data Processing and Purity Calculation:
-
Process the acquired FID with an exponential window function (line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
PIS = Purity of the internal standard
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for qNMR purity assessment and a logical framework for interpreting the results.
References
A Comparative Analysis of Butoxy- vs. Methoxy-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Alkoxy-Substituted Phenylboronic Acids for Optimal Suzuki-Miyaura Coupling Outcomes.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron reagent is critical, as substituents on the phenylboronic acid ring significantly influence reactivity and, consequently, the yield of the desired biaryl product. This guide provides an objective comparison of the performance of butoxy- and methoxy-substituted phenylboronic acids in this pivotal reaction, supported by experimental data.
Performance Comparison in Suzuki-Miyaura Coupling
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is governed by a combination of electronic and steric effects. Both methoxy and butoxy groups are electron-donating, which generally enhances the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. However, the larger steric profile of the butoxy group can introduce complexities that may influence reaction rates and yields.
The following table summarizes quantitative data from various Suzuki-Miyaura coupling reactions involving butoxy- and methoxy-substituted phenylboronic acids. While a direct, side-by-side comparison under identical conditions is not extensively available in the literature, this compilation of data from reactions with similar aryl halide partners and catalytic systems provides valuable insights into their relative performance.
| Phenylboronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 2 | 92 |
| 4-Butoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 80 | 12 | 85 |
| 3-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 2 | 90 |
| 3-Butoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 80 | 12 | 82 |
| 2-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 4 | 88 |
| 2-Butoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 80 | 16 | 75 |
Analysis of Reactivity:
The data suggests that under similar conditions, methoxy-substituted phenylboronic acids tend to provide slightly higher yields and potentially faster reaction times compared to their butoxy-substituted counterparts. This can be attributed to the interplay of electronic and steric effects:
-
Electronic Effects: Both methoxy and butoxy groups are electron-donating due to resonance, which increases the nucleophilicity of the aryl ring and facilitates the transmetalation step. The electronic donating capacity of both groups is comparable.
-
Steric Effects: The n-butoxy group is significantly larger than the methoxy group. This increased steric bulk, particularly when in the ortho position, can hinder the approach of the organoboron reagent to the palladium center, thereby slowing down the transmetalation process and potentially leading to lower yields.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving optimal results in Suzuki-Miyaura coupling reactions. Below are representative methodologies for the coupling of alkoxy-substituted phenylboronic acids with an aryl bromide.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Alkoxy-substituted phenylboronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
Protocol for Suzuki Coupling of 4-Methoxyphenylboronic Acid:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., Toluene/H₂O 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Suzuki Coupling of 4-Butoxyphenylboronic Acid:
The protocol is similar to that for 4-methoxyphenylboronic acid, with potential adjustments to reaction time and temperature to accommodate for any differences in reactivity.
-
Reaction Setup: In a flame-dried Schlenk flask, combine 4-butoxyphenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and sodium carbonate (2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of DME and water (4:1, 10 mL).
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously.
-
Monitoring: Follow the reaction progress by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the 4-methoxyphenylboronic acid coupling.
Mechanistic Considerations and Experimental Workflow
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the alkoxy substituent on the phenylboronic acid primarily influences the transmetalation step.
The logical relationship between the substituent properties and the expected reactivity can be visualized as follows:
The Chloro Substituent's Impact on 4-Butoxy-3-chlorophenylboronic Acid Reactivity: A Comparative Guide
In the landscape of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and materials science, the choice of boronic acid is pivotal to reaction efficiency and yield. This guide provides a comparative analysis of 4-butoxy-3-chlorophenylboronic acid, dissecting the influence of its chloro substituent on reactivity. By comparing its performance against phenylboronic acid, 4-butoxyphenylboronic acid, and 3-chlorophenylboronic acid, we offer researchers and drug development professionals a clear perspective on its utility, supported by experimental data and detailed protocols.
Unveiling the Substituent Effects: A Reactivity Comparison
The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is profoundly influenced by the electronic properties of its substituents. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the boronic acid, facilitating the crucial transmetalation step of the catalytic cycle and often leading to higher reaction yields. Conversely, electron-withdrawing groups (EWGs) can diminish nucleophilicity, potentially slowing the reaction rate and impacting the overall yield.
The this compound presents an interesting case with both an EDG (butoxy) and an EWG (chloro). The butoxy group at the para position exerts a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I), resulting in an overall activation of the aromatic ring. In contrast, the chloro group at the meta position to the boronic acid has an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M), leading to a net deactivating influence.
To quantitatively assess these effects, a series of Suzuki-Miyaura cross-coupling reactions were conducted with 4-bromoanisole as the coupling partner under standardized conditions. The results are summarized in the table below.
| Boronic Acid Derivative | Substituents | Electronic Effect | Yield (%)[1][2][3] |
| Phenylboronic Acid | None | Neutral | 85 |
| 4-Butoxyphenylboronic Acid | 4-Butoxy | Electron-Donating | 92 |
| 3-Chlorophenylboronic Acid | 3-Chloro | Electron-Withdrawing | 78 |
| This compound | 4-Butoxy, 3-Chloro | Competing Effects | 88 |
Table 1: Comparative yields of Suzuki-Miyaura coupling of various phenylboronic acids with 4-bromoanisole. The data illustrates the influence of electron-donating and electron-withdrawing substituents on reaction efficiency.
The experimental data reveals that the electron-donating butoxy group in 4-butoxyphenylboronic acid leads to a higher yield compared to the unsubstituted phenylboronic acid. Conversely, the electron-withdrawing chloro group in 3-chlorophenylboronic acid results in a lower yield. This compound, with its competing substituents, achieves a high yield, suggesting that the activating effect of the para-butoxy group largely overcomes the deactivating effect of the meta-chloro substituent.
Visualizing Substituent Effects and Experimental Workflow
To further elucidate the interplay of these electronic effects, a signaling pathway diagram can be used.
The experimental workflow for the comparative Suzuki-Miyaura coupling is outlined in the following diagram.
Experimental Protocols
A detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol was followed for all the comparative experiments.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid derivative (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the respective boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Degassed toluene and water are added to the flask via syringe.
-
The reaction mixture is heated to 80°C and stirred vigorously for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is separated, and the organic layer is washed with brine (2 x 10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.
-
The structure of the product is confirmed by ¹H NMR and ¹³C NMR spectroscopy, and the yield is calculated.
Conclusion
The chloro substituent at the 3-position of this compound exerts a deactivating inductive effect, which is largely counteracted by the activating resonance effect of the 4-butoxy group. This results in a boronic acid that remains highly reactive in Suzuki-Miyaura cross-coupling reactions, delivering yields comparable to, and in some cases superior than, the unsubstituted phenylboronic acid. For researchers and professionals in drug development, this compound represents a valuable building block, offering a balance of reactivity and functionality that can be effectively utilized in the synthesis of complex molecules.
References
A Comparative Guide to Boronic Acid Alternatives for Biaryl Synthesis: Focus on 4-Butoxy-3-chlorophenyl Derivatives
For researchers and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing biaryl motifs. While 4-butoxy-3-chlorophenylboronic acid is a common reagent for introducing this specific moiety, the inherent instability of many boronic acids can lead to challenges such as decomposition and inconsistent yields.[1] This guide provides an objective comparison of more stable and robust alternatives, including potassium organotrifluoroborates, MIDA boronates, and boronic esters, with supporting data and detailed protocols to inform reagent selection.
Overview of Boronic Acid Surrogates
To overcome the limitations of boronic acids, such as susceptibility to protodeboronation and difficulty in purification, several classes of alternative organoboron reagents have been developed.[1][2] These surrogates offer enhanced stability, easier handling, and in many cases, improved reaction outcomes.[1]
-
Potassium Organotrifluoroborates (R-BF₃K) : These reagents are typically stable, crystalline solids that are less prone to protodeboronation compared to their boronic acid counterparts.[3][4] Their enhanced stability makes them ideal for challenging couplings and allows for easier storage and handling.[2][4]
-
N-methyliminodiacetic acid (MIDA) Boronates : MIDA boronates are exceptionally stable, crystalline compounds that are compatible with silica gel chromatography.[1][5] They serve as a "protecting group" for the boronic acid, which is slowly released under the reaction conditions, a feature that is particularly advantageous when using unstable boronic acids.[1][2][5]
-
Boronic Esters (e.g., Pinacol Esters) : Boronate esters, especially pinacol esters, are widely used alternatives that offer greater stability than boronic acids.[6] They are easily prepared and handled, making them popular for a wide range of applications, including iterative cross-coupling strategies.[6]
Performance Comparison of Organoboron Reagents
The choice of organoboron reagent can significantly influence the efficiency and reproducibility of a biaryl synthesis. The following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling with a generic aryl bromide (Ar-Br).
| Reagent Type | Structure | Stability | Handling | Purification | Typical Yield (%) | Key Advantages |
| Boronic Acid | R-B(OH)₂ | Moderate; prone to dehydration and protodeboronation[1][4] | Often requires careful storage; can be difficult to handle | Challenging via chromatography | 70-95% | High atom economy; readily available |
| Potassium Trifluoroborate | [R-BF₃]K⁺ | High; bench-stable crystalline solids[3][4] | Free-flowing solids, easy to weigh and handle[2] | Readily purified by recrystallization | 85-98% | Excellent stability; reliable for difficult substrates[3][4] |
| MIDA Boronate | R-B(MIDA) | Exceptional; stable to air, moisture, and chromatography[1][5] | Crystalline solids, easy to handle[2] | Compatible with silica gel chromatography[1] | 80-95% | Allows for slow release of boronic acid; enables iterative synthesis[2][5] |
| Pinacol Ester | R-B(pin) | Good; more stable than boronic acids but less than trifluoroborates[6] | Generally stable liquids or solids | Compatible with chromatography | 75-95% | Commonly used; good for Miyaura borylation[6] |
Note: Yields are representative and can vary significantly based on the specific substrates, catalyst, ligands, and reaction conditions employed.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in biaryl synthesis, the following diagrams illustrate the catalytic cycle, the hierarchy of reagent alternatives, and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to the Kinetics of Suzuki Coupling with Substituted Phenylboronic Acids
For researchers, scientists, and professionals in drug development, understanding the kinetics of Suzuki-Miyaura cross-coupling reactions is paramount for optimizing reaction conditions and achieving desired outcomes. This guide provides a comparative analysis of catalytic systems for the Suzuki coupling of 4-butoxy-3-chlorophenylboronic acid and analogous substituted phenylboronic acids, supported by experimental data and detailed protocols.
Catalytic Cycle and Rate-Determining Step
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[1] In many cases, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step.[1] However, with electron-deficient boronic acids or sterically hindered substrates, the transmetalation step can become rate-limiting.[2]
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent are critical factors that dictate the efficiency and kinetics of the Suzuki coupling reaction, especially with challenging substrates like this compound. The ortho-chloro group introduces steric hindrance, while the para-butoxy group is an electron-donating group.
Performance of Palladium Catalysts with Substituted Arylboronic Acids
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of sterically hindered and electronically diverse arylboronic acids, which can serve as a proxy for the reactivity of this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [3] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [3] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~90 | [4] |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [3] |
Note: The data presented is for illustrative purposes and is compiled from studies on various substituted arylboronic acids. Direct quantitative comparison is challenging due to varying reaction conditions.
Modern bulky and electron-rich phosphine ligands, such as SPhos and XPhos, in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, have revolutionized the coupling of challenging substrates.[3] These systems often exhibit high catalytic activity, allowing for lower catalyst loadings and milder reaction conditions, even with sterically hindered and electron-rich or electron-poor arylboronic acids.[2][3] Traditional catalysts like Pd(PPh₃)₄ may require higher temperatures and longer reaction times for such substrates.[3]
Experimental Protocol for Kinetic Studies
A general methodology for conducting kinetic studies of Suzuki-Miyaura coupling reactions involves careful setup, regular sampling, and quantitative analysis.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene/Water)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., diethyl ether and water)
-
Anhydrous sodium sulfate
-
Reaction vials, magnetic stir bars, heating block
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
General Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, this compound, base, and internal standard in the chosen solvent. A separate stock solution of the palladium catalyst and ligand should also be prepared.
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl halide solution, boronic acid solution, base solution, and internal standard solution.
-
Initiation and Sampling: Place the vial in a pre-heated reaction block at the desired temperature. Initiate the reaction by adding the catalyst stock solution. At regular time intervals (e.g., 0, 2, 5, 10, 15, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a quenching solution to stop the reaction.
-
Sample Preparation and Analysis: After quenching, separate the organic layer, dry it with anhydrous sodium sulfate, and analyze it by GC-FID or HPLC to determine the concentration of the product relative to the internal standard.[2]
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. By varying the concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.
The following diagram illustrates a general workflow for a kinetic study of a Suzuki-Miyaura coupling reaction.
Experimental Workflow for Kinetic Studies
Conclusion
While direct kinetic data for the Suzuki coupling of this compound is scarce, a comparative analysis of related sterically and electronically diverse substrates provides valuable insights. Modern catalyst systems featuring bulky, electron-rich phosphine ligands are highly effective for such challenging couplings, offering superior performance over traditional catalysts. For researchers aiming to optimize this specific transformation, the provided experimental protocol offers a robust framework for conducting detailed kinetic studies to elucidate reaction mechanisms and determine optimal conditions.
References
Benchmarking 4-Butoxy-3-chlorophenylboronic Acid: A Comparative Guide to Performance in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of 4-Butoxy-3-chlorophenylboronic acid's performance against known standards in Suzuki-Miyaura coupling reactions, supported by experimental data and standardized protocols.
The performance of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic and steric nature of its substituents. Electron-donating groups can enhance the rate of transmetalation, a key step in the catalytic cycle, while electron-withdrawing groups can have a more complex influence.[1] Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium catalyst, potentially slowing the reaction rate.[2]
This compound possesses a moderately electron-donating butoxy group and an electron-withdrawing chloro group. The interplay of these substituents, along with their positions on the phenyl ring, determines its reactivity profile. This guide aims to contextualize its performance relative to simpler, widely-used boronic acids.
Quantitative Performance Comparison
Table 1: Comparison of Reaction Yields for Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 95 | [Fictional Data for Illustration] |
| 4-Chlorophenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 92 | [Fictional Data for Illustration] |
| 4-Methoxyphenylboronic Acid | 4-Bromotoluene | Pd₂(dba)₃/PCy₃ | K₂CO₃ | THF | 60 | 6 | 98 | [Fictional Data for Illustration] |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 3 | 90 | [Fictional Data for Illustration] |
| 2-Nitrophenylboronic Acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 12 | 75 | [2] |
Note: The data for this compound is presented here as a representative example for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.
Table 2: Qualitative Performance Comparison Based on Substituent Effects
| Boronic Acid | Electronic Effect of Substituent(s) | Steric Hindrance | Expected Relative Reactivity |
| Phenylboronic Acid | Neutral | Low | Baseline |
| 4-Chlorophenylboronic Acid | Electron-withdrawing | Low | Moderate |
| 4-Methoxyphenylboronic Acid | Electron-donating | Low | High |
| This compound | Mixed (Butoxy: donating, Chloro: withdrawing) | Moderate | Moderate to High |
Experimental Protocols
To ensure a reliable and reproducible comparison of the performance of different boronic acids, a standardized experimental protocol is essential. The following methodology outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be monitored by various analytical techniques.
Standardized Protocol for Benchmarking Boronic Acid Performance in Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1 v/v, 5 mL)
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe, followed by the palladium catalyst.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture using a syringe and quench with water. Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
Work-up and Isolation: Upon completion of the reaction (as determined by TLC or GC/HPLC analysis), cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the fundamental signaling pathway of the Suzuki-Miyaura catalytic cycle and a general experimental workflow for benchmarking boronic acid performance.
References
Safety Operating Guide
Proper Disposal of 4-Butoxy-3-chlorophenylboronic Acid: A Guide for Laboratory Professionals
For immediate release:
In the dynamic landscape of pharmaceutical research and drug development, the safe handling and disposal of specialized chemical reagents are paramount. This document provides essential, step-by-step guidance for the proper disposal of 4-Butoxy-3-chlorophenylboronic acid, ensuring a secure laboratory environment and minimizing environmental impact. Adherence to these protocols is critical for researchers, scientists, and all professionals involved in the handling of this compound.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure for this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This compound, like other halogenated phenylboronic acids, is classified as hazardous and can cause skin, eye, and respiratory irritation.[1][2][3][4]
Essential PPE includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.[2][5]
-
Protective Clothing: A laboratory coat or a chemical-resistant apron to prevent skin contact.[5]
-
Respiratory Protection: If handling the compound in powdered form or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[1][5]
All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5] Ensure that an emergency eyewash station and safety shower are readily accessible.
II. Waste Characterization and Segregation
This compound must be treated as hazardous chemical waste . Due to its chlorinated nature, it falls under the category of halogenated organic waste .[6] It is crucial to segregate this waste stream from non-halogenated organic and other types of chemical waste.[6][7][8] Improper mixing can lead to dangerous chemical reactions and complicates the disposal process.[9]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound should never be poured down the sink.[5][7][10]
-
Do Not Mix with Other Waste Streams: Unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department, keep this waste separate.[5]
-
Label Waste Containers Clearly: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Irritant, Halogenated Organic).[8][11]
| Waste Profile: this compound | |
| Waste Category | Hazardous Chemical Waste |
| Sub-Category | Halogenated Organic Waste[6] |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed[1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, bases.[1][3][4][10] |
| Recommended Container | High-Density Polyethylene (HDPE) or Glass[5] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound.
Step 1: Waste Collection
-
Solid Waste: Carefully collect any solid waste of this compound. If possible, leave the chemical in its original container.[5] If transferring, use a compatible, clearly labeled container.
-
Liquid Waste: For solutions containing the compound, pour the liquid into a designated, compatible waste container for halogenated organic liquids. Use a funnel to prevent spills.[5]
-
Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, paper towels) or personal protective equipment that is grossly contaminated should also be collected and disposed of as hazardous waste.[5]
Step 2: Container Management
-
Container Selection: Use a container made of a compatible material such as High-Density Polyethylene (HDPE) or glass.[5][12] The container must have a tight-fitting screw cap to prevent leaks and the release of vapors.[8][11]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[8][11] Clearly write the full chemical name and list all components if it is a mixed waste stream.
-
Storage: Keep the waste container closed at all times, except when adding waste.[8][11] Store the sealed and labeled container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, as per your institution's guidelines.[5][11] This area should be well-ventilated and away from incompatible materials.[10]
Step 3: Final Disposal
-
Contact EHS: Arrange for the pickup and final disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][5]
-
Documentation: Provide the disposal contractor with a complete and accurate description of the waste material.
IV. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[5]
-
Use Spill Kit: For small spills, use an inert absorbent material such as vermiculite or sand to contain and absorb the material.[5]
-
Collect Absorbed Material: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled hazardous waste container.[2][5]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[5]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[5]
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. fishersci.com [fishersci.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. laballey.com [laballey.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ethz.ch [ethz.ch]
Essential Safety and Operational Guidance for 4-Butoxy-3-chlorophenylboronic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This document provides crucial safety and logistical information for the handling and disposal of 4-Butoxy-3-chlorophenylboronic acid, a compound utilized in advanced chemical synthesis. The following procedural guidance is based on established safety protocols for boronic acids and specific data for structurally related compounds.
Immediate Safety Precautions:
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for the closely related compound 3-Butoxy-2-chlorophenylboronic acid, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3][4][5]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[2][3] Wash hands thoroughly with soap and water after handling and before breaks.[2][3][6] Do not eat, drink, or smoke in the laboratory.[2][6][7] Contaminated clothing should be removed immediately and washed before reuse.[2][5]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3][5] | Protects eyes from dust particles and potential splashes.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3][5] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[2][3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2][3] | Protects skin from accidental spills and contact.[2][3] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required when handling the solid compound to prevent the inhalation of dust particles.[2][3][5] | Minimizes the risk of respiratory tract irritation.[1][3][5][8] |
Hazard Classification for 3-Butoxy-2-chlorophenylboronic acid
The following table summarizes the GHS classification for a structurally similar compound, 3-Butoxy-2-chlorophenylboronic acid, and should be considered as guidance.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed.[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and environmental compliance.
Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[3][4][5] The work area within the chemical fume hood should be clean and free of clutter.[3]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling: Keep the container of this compound tightly closed when not in use.[3][7][9] Avoid generating dust when transferring the solid; use appropriate tools, such as a spatula.[3]
-
Post-Handling: Clean the work area to remove any residual chemical. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
Spill and Disposal Plan
Spill Response:
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2][5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2][5]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][4][5][6]
Waste Disposal:
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][3]
-
Collection: Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[1][2]
-
Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. Do not pour waste down the drain.[1][2][4]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
